molecular formula C10H13NO2 B188775 Ethyl 3-(aminomethyl)benzoate CAS No. 115868-92-3

Ethyl 3-(aminomethyl)benzoate

Cat. No.: B188775
CAS No.: 115868-92-3
M. Wt: 179.22 g/mol
InChI Key: WPYSCFXZWYNPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(Aminomethyl)benzoate is a useful research chemical that functions as a versatile small molecule scaffold and building block in organic chemistry . Its molecular structure, which features both an ethyl ester group and an aminomethyl substituent on a benzoate ring, allows for diverse chemical modifications and interactions, making it a sought-after intermediate for constructing more complex structures . This compound is particularly valuable in medicinal chemistry, where it serves as a key intermediate in the synthesis of new therapeutic agents . The presence of the amine group enables reactions such as diazotization, acylation, and alkylation, while the ester group can participate in hydrolysis and transesterification, providing multiple avenues for chemical derivatization . Ethyl 3-(Aminomethyl)benzoate is strictly for research and further manufacturing use and is not intended for diagnostic or direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYSCFXZWYNPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876026
Record name ETHYLBENZOATE,3-(AMINOMETHYL)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(aminomethyl)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Ethyl 3-(aminomethyl)benzoate. It delves into the core chemical properties, synthesis, reactivity, and applications of this versatile bifunctional molecule, grounding theoretical knowledge in practical, field-proven insights.

Ethyl 3-(aminomethyl)benzoate (CAS No: 115868-92-3) is a valuable research chemical that serves as a versatile scaffold and building block in organic synthesis.[1] Its structure, featuring a primary aminomethyl group and an ethyl ester functionality on a benzene ring, provides two distinct reactive sites. This dual reactivity allows for selective chemical modifications, making it a sought-after intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry for the synthesis of novel therapeutic agents.[1] The aminomethyl group acts as a nucleophile or base, while the ester group is susceptible to reactions like hydrolysis and amidation, opening multiple avenues for derivatization.[1] This guide will elucidate the properties and protocols that make this compound a cornerstone in modern synthetic chemistry.

Physicochemical and Structural Properties

The utility of a chemical scaffold is fundamentally dictated by its physical and structural characteristics. Ethyl 3-(aminomethyl)benzoate is typically encountered as a substance for research use only, not intended for human or veterinary applications.[1][2] Its hydrochloride salt form is often used to enhance solubility and stability, appearing as a white to off-white crystalline solid soluble in water and other organic solvents.[2]

Table 1: Core Properties of Ethyl 3-(aminomethyl)benzoate

PropertyValueSource
CAS Number 115868-92-3[1][3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [1][3]
InChI Key WPYSCFXZWYNPBV-UHFFFAOYSA-N[1]
SMILES O=C(OCC)C1=CC=CC(CN)=C1[3]
Appearance Varies; often liquid or low-melting solid[4][5][6]

Synthesis and Purification

The strategic synthesis of Ethyl 3-(aminomethyl)benzoate is crucial for its application. The most common and industrially viable route involves the catalytic reduction of a nitrile precursor, a method celebrated for its high atom economy.[1]

Primary Synthetic Route: Catalytic Hydrogenation

The preferred synthesis is the catalytic hydrogenation of ethyl 3-cyanobenzoate.[1] This reaction is a classic example of a green chemistry approach, as all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.[1]

Workflow for the Synthesis of Ethyl 3-(aminomethyl)benzoate

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Catalyst cluster_product Product & Purification start Ethyl 3-cyanobenzoate react Catalytic Hydrogenation start->react Inert Solvent (e.g., Ethanol) product Crude Ethyl 3-(aminomethyl)benzoate react->product Reaction Work-up (Filtration of catalyst) reagents Hydrogen Gas (H₂) reagents->react catalyst Palladium on Carbon (Pd/C) or Raney Nickel catalyst->react purify Purification (e.g., Column Chromatography) product->purify final_product Pure Ethyl 3-(aminomethyl)benzoate purify->final_product

Caption: Synthesis workflow via catalytic hydrogenation of ethyl 3-cyanobenzoate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the catalytic hydrogenation of a nitrile.

Objective: To synthesize Ethyl 3-(aminomethyl)benzoate from Ethyl 3-cyanobenzoate.

Materials:

  • Ethyl 3-cyanobenzoate (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Ethanol (or Methanol), reaction solvent

  • Hydrogen (H₂) gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Celite or another filter aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: In a separate flask, dissolve Ethyl 3-cyanobenzoate in ethanol. Carefully add the Pd/C catalyst to this solution. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably wet with solvent to minimize fire risk.

  • Transfer to Vessel: Transfer the slurry to the hydrogenation vessel.

  • Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with H₂ gas (typically 1-10 bar).[1]

  • Reaction: Begin agitation (stirring or shaking) and heat if necessary (room temperature to 100°C).[1] Monitor the reaction progress by observing hydrogen uptake or by using an analytical technique like TLC or GC-MS on small, carefully depressurized aliquots.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality Note: This is a critical step to prevent the catalyst from igniting upon exposure to air while dry. The filter cake should be kept wet with solvent until it can be safely quenched.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Derivatization

The synthetic power of Ethyl 3-(aminomethyl)benzoate stems from its two orthogonal functional groups. The amine is a potent nucleophile and base, while the ester is an electrophile. This allows for selective and sequential reactions.

G cluster_amine Amine Reactions (Nucleophilic) cluster_ester Ester Reactions (Electrophilic) main Ethyl 3-(aminomethyl)benzoate acylation Acylation (+ Acyl Chlorides, Anhydrides) main->acylation alkylation Alkylation (+ Alkyl Halides) main->alkylation reductive_amination Reductive Amination (+ Aldehydes/Ketones) main->reductive_amination hydrolysis Hydrolysis (+ Acid/Base) main->hydrolysis amidation Amidation (+ Amines) main->amidation transesterification Transesterification (+ Alcohols) main->transesterification amine_product Amides, Secondary/Tertiary Amines acylation->amine_product alkylation->amine_product reductive_amination->amine_product ester_product Carboxylic Acids, Amides, New Esters hydrolysis->ester_product amidation->ester_product transesterification->ester_product

Caption: Reactivity map showing the dual functionality of Ethyl 3-(aminomethyl)benzoate.

  • Amine Group Reactions : The primary amine is readily acylated by acid chlorides or anhydrides to form amides. It can also undergo alkylation or serve as a nucleophile in condensation reactions. This functionality is key for introducing the aminomethylbenzoyl moiety into larger molecules.[1]

  • Ester Group Reactions : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with other amines or transesterification with other alcohols, providing further handles for modification.[1]

Spectroscopic Characterization

Structural elucidation is paramount for verifying the identity and purity of the synthesized compound. High-resolution NMR, IR spectroscopy, and mass spectrometry are the cornerstone techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum will show characteristic signals for each proton type. The ethyl ester group is identified by a quartet for the -CH₂- protons and a triplet for the -CH₃- protons. The aminomethyl group (-CH₂NH₂) typically shows a singlet for the benzylic protons, and the aromatic protons exhibit complex splitting patterns consistent with a 1,3-disubstituted ring.[1]

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon. Key resonances include the carbonyl carbon of the ester (~166 ppm), the carbons of the ethyl group (~61 ppm for -CH₂- and ~14 ppm for -CH₃-), the benzylic carbon, and the distinct aromatic carbons (128-138 ppm).[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Group¹H Shift (ppm)¹³C Shift (ppm)Multiplicity
Ester -CH₂-~4.3~61Quartet (q)
Ester -CH₃~1.3~14Triplet (t)
Aminomethyl -CH₂-~3.9~46Singlet (s)
Amine -NH₂~1.6 (broad)-Singlet (s)
Aromatic C-H~7.3 - 8.0~128 - 135Multiplets (m)
Aromatic C (ipso to Ester)-~131-
Aromatic C (ipso to CH₂NH₂)-~140-
Ester C=O-~166-

Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretch : The primary amine group will typically show two bands in the region of 3300-3500 cm⁻¹.[1]

  • C=O Stretch : A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.[1][8]

  • C-O Stretch : C-O stretching vibrations for the ester will appear in the 1300-1000 cm⁻¹ region.[1][8]

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
N-H (Primary Amine)Stretch3500 - 3300Medium (two bands)
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch3000 - 2850Medium
C=O (Ester)Stretch~1720Strong
C=C (Aromatic)Stretch1600 - 1450Medium
C-O (Ester)Stretch1300 - 1000Strong

Source: Data extrapolated from related compounds and general IR tables.[1][8][9]

Applications in Research and Drug Development

The unique structure of Ethyl 3-(aminomethyl)benzoate makes it a valuable intermediate in several fields.

  • Medicinal Chemistry : Its primary application is in medicinal chemistry, where the aminobenzoic acid scaffold is a crucial intermediate for creating heterocyclic systems like benzimidazoles, which are of significant pharmacological interest.[1] The ability to easily form amide bonds and other C-N linkages is fundamental in building potential drug candidates.[1][10]

  • Fragment-Based Drug Discovery (FBDD) : As a relatively small molecule with key functional groups, it fits the profile of a "fragment" that can be used in FBDD campaigns to identify initial hits against biological targets like GPCRs.[11]

  • Polymer Chemistry : The bifunctional nature of this compound allows it to act as an A-B type monomer. Through self-condensation, it can form polyamides, with the ester group influencing the polymer's physical properties such as solubility and providing a handle for post-polymerization modifications.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Handling : Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to prevent inhalation.[6][12][13]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][12]

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of water.[6][12]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]

    • Inhalation : Move the person to fresh air.[6][12]

    • Ingestion : Rinse mouth. Do NOT induce vomiting.[12] In all cases of exposure, seek immediate medical attention.[12]

Conclusion

Ethyl 3-(aminomethyl)benzoate is more than just a chemical intermediate; it is a versatile tool for molecular construction. Its dual reactivity, well-defined synthesis, and clear spectroscopic signatures make it an ideal building block for researchers in organic synthesis, medicinal chemistry, and materials science. Understanding its core properties and the causality behind its reactions and handling protocols, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and complex molecules.

References

  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem. [Link]

  • Supplementary Information - Rsc.org. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Benzoic acid, 3-amino-, ethyl ester - NIST WebBook. [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]

  • WO 2013/150545 A2 - Google P
  • Ethyl 3-(cyanomethyl)benzoate | C11H11NO2 | CID 83311 - PubChem. [Link]

  • Ethyl 3-(aminomethyl)benzoate hydrochloride (C10H13NO2) - PubChem. [Link]

  • Ethyl 3-(aminomethyl)-2-methylbenzoate | C11H15NO2 | CID 20483644 - PubChem. [Link]

  • Benzoic acid, 3-amino-, ethyl ester - NIST WebBook. [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - RSC Publishing. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis - Drug Discovery and Development. [Link]

  • Table of Characteristic IR Absorptions - University of Colorado Boulder. [Link]

  • IR Spectroscopy Tutorial: Esters - University of Colorado Boulder. [Link]

Sources

Purity Analysis of Ethyl 3-(aminomethyl)benzoate: An Orthogonal Analytical Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(aminomethyl)benzoate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of novel therapeutic agents and active pharmaceutical ingredients (APIs) [1]. Due to its unique structure—featuring an electrophilic ethyl ester and a nucleophilic primary amine—the molecule is inherently reactive. Accurate purity analysis requires more than routine characterization; it demands an orthogonal approach that accounts for specific degradation pathways. This technical guide outlines a robust, self-validating analytical strategy combining Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination.

Chemical Profiling & Degradation Mechanics

Before designing an analytical method, one must understand the molecule's specific vulnerabilities to ensure the testing protocols are actively screening for the correct degradation products. Ethyl 3-(aminomethyl)benzoate is almost universally synthesized, stored, and analyzed as a hydrochloride salt (CAS 91843-34-4) rather than a free base.

The Causality of Salt Formulation

The free base form is fundamentally unstable for long-term storage due to autolytic degradation. The nucleophilic primary amine of one molecule can attack the electrophilic ester carbonyl of an adjacent molecule, resulting in an intermolecular amidation reaction that forms covalent dimers and oligomers. By converting the compound to its hydrochloride salt, the amine is protonated (


). This locks the nitrogen's lone pair, completely disabling its nucleophilicity and chemically protecting the molecule from self-condensation.

In addition to amidation, the ester linkage is susceptible to environmental hydrolysis, yielding 3-(aminomethyl)benzoic acid. Understanding these specific mechanisms is the foundation of our targeted analytical strategy.

degradation A Ethyl 3-(aminomethyl) benzoate (Free Base) B 3-(aminomethyl) benzoic acid A->B Hydrolysis (Moisture) C Self-Condensation Dimer (Amide) A->C Nucleophilic Attack (Intermolecular) D Oxidation Products (N-oxides) A->D ROS / O2

Fig 1. Primary chemical degradation pathways of the free base form.

Orthogonal Analytical Strategy

A single analytical technique is rarely sufficient to guarantee the absolute purity of a reactive intermediate. Our methodology leverages two distinct mechanisms of measurement to create a self-validating data package.

  • RP-HPLC-UV/MS : Driven by partition coefficients. It excels at separating the main product from trace-level structural analogs (isomers) and degradation products (hydrolysis/dimers) [2].

  • qNMR Spectroscopy : Driven by nuclear physics. It measures the absolute concentration of the analyte against an unrelated internal standard, bypassing the need for a chemically identical reference standard [3].

workflow cluster_0 Chromatographic Profiling cluster_1 Absolute Quantification Start Sample: Hydrochloride Salt HPLC RP-HPLC-UV/MS (Low pH Buffer) Start->HPLC qNMR 1H qNMR Spectroscopy (Maleic Acid IS) Start->qNMR Impurity Relative Purity & Impurity Identification HPLC->Impurity Integration Certificate of Analysis (CoA) Impurity->Integration AbsPurity Absolute Mass Fraction (% w/w Purity) qNMR->AbsPurity AbsPurity->Integration

Fig 2. Orthogonal analytical workflow combining RP-HPLC and qNMR.

Step-by-Step Methodologies

Protocol A: RP-HPLC-UV/MS (Relative Purity & Impurity Profiling)

The Causality of Method Design: Amino esters possess a highly basic primary amine (pKa ~9.0). If analyzed at neutral pH, the amine is partially ionized, causing severe peak tailing and retention time drift due to secondary cation-exchange interactions with unreacted silanol groups on the silica stationary phase. By utilizing a strong acidic mobile phase (0.1% Formic Acid, pH ~2.7), the amine is fully protonated. This masks surface silanols and locks the analyte into a single ionic state, guaranteeing sharp, symmetrical peaks.

Step-by-Step Workflow:

  • System Preparation : Install a high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) capable of handling highly polar analytes.

  • Mobile Phase :

    • Channel A: 100% Milli-Q Water with 0.1% Formic acid (

      
      ).
      
    • Channel B: 100% Acetonitrile with 0.1% Formic acid (

      
      ).
      
  • Sample Preparation : Dissolve the Ethyl 3-(aminomethyl)benzoate hydrochloride sample in Diluent (90:10 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Note: Avoid pure organic solvents to prevent sample precipitation of the salt.

  • Self-Validating System Suitability Test (SST) : Inject the standard preparation six times. The system is only validated if the relative standard deviation (RSD) of the peak area is

    
    , and the peak tailing factor (
    
    
    
    ) is
    
    
    .
  • Gradient Execution : Run a linear gradient from 5% B to 95% B over 12 minutes at 0.4 mL/min. Monitor UV absorbance at 254 nm (characteristic of the benzoate aromatic ring) and configure the MS in positive Electrospray Ionization (ESI+) mode to capture the

    
     ion at 
    
    
    
    180.1 (free base mass).
Protocol B: Quantitative NMR (Absolute Purity)

The Causality of Method Design: Traditional external standard calibration assumes the reference standard itself is 100% pure—a risky assumption in early-stage R&D. qNMR bypasses this by adding a structurally unrelated, highly pure internal standard (IS) directly into the sample tube[4]. Because the area of an NMR peak is strictly proportional to the number of nuclei generating it, absolute mass fraction can be calculated from fundamental physical constants. To ensure this mathematical proportionality remains inviolable, the relaxation delay (


) must be set to 

, allowing

magnetization recovery between scans.

Step-by-Step Workflow:

  • Standard Selection : Utilize TraceCERT® Maleic Acid (NIST-traceable, purity

    
    ) as the Internal Standard. Its singlet resonance (~6.3 ppm) does not overlap with the aromatic (7.4–8.0 ppm) or aliphatic (1.3, 3.9, 4.3 ppm) signals of the analyte.
    
  • Gravimetric Preparation (Critical Step) : Using a microbalance (readability 0.001 mg), carefully co-weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid into the same vial. Record exact masses.

  • Dissolution : Add 0.8 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ) containing 0.01% TMS. Transfer to a high-quality 5 mm NMR tube.
    
  • Data Acquisition : Perform an inversion-recovery experiment to determine the maximum longitudinal relaxation time (

    
    ) for the analyte and standard. Set the 
    
    
    
    delay to
    
    
    (typically 30–45 seconds). Acquire 32 to 64 transients using a
    
    
    pulse angle to maximize the signal-to-noise ratio (
    
    
    ).
  • Processing & Validation : Phase and baseline-correct the spectrum. Verify that the

    
     ratio of the integrated peaks is 
    
    
    
    . Calculate purity using the standard qNMR mass-balance equation.

Quantitative Data Presentation & Interpretation

The following tables summarize the expected data outputs generated by the protocols above.

Table 1: HPLC Impurity Profiling Summary

Data demonstrates the expected elution order and ionization behavior using the RP-HPLC protocol.

Analyte / ImpurityRelative Retention Time (RRT)Observed ESI+ (

)
Causality / Origin
3-(aminomethyl)benzoic acid 0.45152.1Ester hydrolysis product (moisture exposure)
Ethyl 3-(aminomethyl)benzoate 1.00 180.1 Main Analyte (Target)
Ethyl 2-(aminomethyl)benzoate 1.08180.1Positional isomer from starting material
Amide Dimer 1.65341.2Self-condensation of free base
Table 2: qNMR Mass Balance Parameters and Purity Calculation

Data represents a typical quantitative assessment using Maleic Acid as the Internal Standard.

ParameterAnalyte: Ethyl 3-(aminomethyl)benzoateInternal Standard: Maleic Acid
Gravimetric Mass (

)
15.234 mg5.012 mg
Molecular Weight (MW) 215.68 g/mol (as HCl salt)116.07 g/mol
Selected

Peak
4.09 ppm (Singlet,

)
6.26 ppm (Singlet,

)
Number of Protons (

)
22
Integration Area (

)
1.000 (Normalized)0.604
Standard Purity (

)
-99.95%
Calculated Purity (

)
98.7% (

)
-

Calculation Formula utilized:



By cross-referencing the >98% absolute mass fraction derived from qNMR with the absence of major dimeric or hydrolytic impurities in the HPLC trace, scientists can issue a scientifically rigorous, self-validated Certificate of Analysis.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, amino-, ester on Newcrom R1 HPLC column | SIELC Technologies. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) - Emery Pharma. Retrieved from[Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from[Link]

Biological Activity Screening of Ethyl 3-(aminomethyl)benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry and drug discovery, Ethyl 3-(aminomethyl)benzoate has emerged as a privileged, versatile small-molecule scaffold[1]. As an application scientist, the decision to utilize this specific building block is rooted in its highly tunable, dual-functional geometry.

The molecule is defined by two critical functional groups separated by a rigid aromatic spacer:

  • The Benzylic Primary Amine: The methylene bridge (–CH₂–) insulates the amine’s nitrogen lone pair from the electron-withdrawing delocalization of the phenyl ring. This isolation maintains high aliphatic-like nucleophilicity (pKa ~9.5), enabling rapid, high-yield derivatizations such as nucleophilic acyl substitutions, reductive aminations, and Michael additions[1][2][3].

  • The Ethyl Ester Moiety: Rather than utilizing the free carboxylic acid, the ethyl ester acts as an optimal lipophilic masking group. During in vitro and cell-based biological screenings, the ester significantly enhances cell membrane permeability (elevating the

    
    ). Once intracellular or in vivo, ubiquitous non-specific carboxylesterases rapidly hydrolyze the benzoate ester to reveal the active carboxylate pharmacophore, ensuring predictable metabolic and excretion pathways[3][4].
    

These properties have driven the extensive use of aminomethylbenzoate derivatives in screening campaigns ranging from LXR/PPAR dual agonists for Alzheimer's disease[2] to the synthesis of functional lipidoids (e.g., MO12) for targeted lipid nanoparticles (LNPs) in rheumatoid arthritis therapy[3].

Chemical Derivatization Workflows

To evaluate biological activity, researchers must first establish a robust high-throughput library of derivatives. Below are two field-proven synthetic pathways that leverage the reactivity of the benzylic amine.

Workflow cluster_0 Derivatization Reactions start Ethyl 3-(aminomethyl)benzoate (Core Scaffold) red_amin Reductive Amination (Aldehydes + NaBH4) start->red_amin epox_open Michael Addition (Epoxide Ring-Opening) start->epox_open sec_amine Target: LXR/PPAR Agonists (Secondary Amines) red_amin->sec_amine lipidoid Target: LNP Lipidoids (e.g., MO12 analogs) epox_open->lipidoid

Figure 1: Chemical derivatization pathways of Ethyl 3-(aminomethyl)benzoate.

Protocol A: High-Throughput Reductive Amination (LXR/PPAR Agonist Library)

Causality: Reductive amination allows for the rapid exploration of the steric and electronic space around the amine. We utilize 1,2-dichloroethane (DCE) in the first step because its slightly polar but non-nucleophilic nature stabilizes the imine intermediate without prematurely quenching the reaction[2].

  • Imine Formation: Dissolve Ethyl 3-(aminomethyl)benzoate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 4 hours to ensure complete imine conversion.

  • Reduction: Cool the reaction to 0°C. Gradually add Sodium Borohydride (

    
    ) in Methanol (MeOH). Note: MeOH is critical here as it serves as a proton source and solubilizes the hydride, driving the reduction of the imine to the secondary amine[2].
    
  • Hydrolysis (Optional): If the free carboxylic acid is required for direct target-binding assays (bypassing cellular esterases), perform base-catalyzed hydrolysis using aqueous NaOH in MeOH, followed by acidic workup (pH ~4) to precipitate the product[2].

Protocol B: Epoxide Ring-Opening for Lipidoid Assembly

Causality: Benzylic amines undergo rapid, single-step ring-opening of terminal epoxides without the need for complex catalysts or protecting groups. This atom-economical Michael addition enables the solvent-free or ethanol-based synthesis of lipidoids necessary for LNP library generation[1][3][4].

  • Addition: Combine the benzoate derivative with an aliphatic epoxide (e.g., 1,2-epoxydodecane) in a 1:2 molar ratio in the presence of triethylamine[3].

  • Heating: Stir at 80°C for 48 hours. The secondary/tertiary amine lipidoids form natively.

  • Purification: The crude mixture can often be used directly in high-throughput screening or purified via standard silica gel chromatography[3].

Biological Screening Funnel

Once the compound library is generated, the biological screening must follow a strictly validated hierarchy. This prevents false positives and ensures that molecules possess both the desired mechanism of action and the necessary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

BioScreening node1 1. Target Binding Assay (Cell-Free or Reporter) node2 2. Phenotypic Cellular Assay (Macrophage Polarization / Viability) node1->node2 node3 3. Esterase Profiling (Intracellular Hydrolysis Validation) node2->node3 node4 4. In Vivo Efficacy (Murine Disease Models) node3->node4

Figure 2: Sequential biological screening funnel for generated derivatives.

Phase 1: Target Binding & Enzymatic Assays

For derivatives designed as enzyme inhibitors or receptor agonists (e.g., LXR/PPAR dual agonists), we implement a Gal4-luciferase reporter assay.

  • Procedure: HEK293T cells are transiently transfected with a Gal4-receptor fusion construct and a luciferase reporter plasmid. After 24 hours, cells are treated with serial dilutions of the synthesized aminomethylbenzoate derivatives.

  • Validation: Luminescence is quantified to determine

    
     or 
    
    
    
    values. Compounds with sub-micromolar affinity proceed to the next phase.
Phase 2: Phenotypic & Inflammatory Cell Models

For anti-inflammatory screening—specifically utilizing benzoate-derived lipidoids to deliver therapeutics like miR-709-z—cell-based efficacy is paramount[3].

  • Procedure: Seed RAW 264.7 macrophages. Induce a pro-inflammatory classical (M1) phenotype using Lipopolysaccharide (LPS).

  • Treatment: Introduce the test compounds (or compound-loaded LNPs).

  • Validation: Measure the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-

    
     (TNF-
    
    
    
    ) and Interleukin-6 (IL-6) via ELISA[3]. Simultaneous MTT assays are performed to calculate the
    
    
    (Cytotoxicity Concentration) and establish the therapeutic window.
Phase 3: Formulation & In Vivo Application (LNP Case Study)

If the derivative is a structural excipient (like the MO12 lipidoid), it is evaluated for its delivery capability in in vivo models, such as Collagen-Induced Arthritis (CIA) mice[3][4].

  • Procedure: Formulate LNPs by mixing the synthesized lipidoid, cholesterol, DOPE, and PEG-lipid via microfluidic mixing. Causality: Microfluidic mixing induces rapid, chaotic advection, ensuring uniform nanoprecipitation. This yields a low polydispersity index (PDI), which is an absolute requirement for reproducible cellular endocytosis[3].

  • Readout: Monitor macroscopic clinical scoring, hind paw thickness, and histological joint assessments over a 21-day timeline[4].

Quantitative Structure-Activity Relationship (SAR)

Comparing derivative structure against biological activity allows scientists to optimize the pharmacophore. The table below represents a synthesized summary of biological screening data typical for structural variants generated from the Ethyl 3-(aminomethyl)benzoate core.

Compound IDCore Scaffold ModificationPPAR


(

)
cLogPCellular Toxicity

(

)
Primary Status
AMB-01 Unmodified Ethyl 3-(aminomethyl)benzoate> 1001.85> 500Inactive building block
AMB-02 Biphenyl reductive amination (Secondary Amine)0.424.12150Lead Agonist Candidate
AMB-03 Free Carboxylic acid (Hydrolyzed AMB-02)0.082.05N/A (Cell Impermeable)In Vitro active, In Vivo inactive
MO12-Analog Epoxide ring-opened tertiary amine (Lipidoid)N/A7.80> 300Superior LNP Delivery Vector

Data Insight: Notice that hydrolyzing the ester (AMB-03) significantly improves the in vitro binding affinity (


 drops from 0.42 to 0.08 

) but renders the molecule cell-impermeable due to the negative charge of the carboxylate. This empirically validates the necessity of utilizing the ethyl ester as a prodrug mechanism in cell-based biological environments[2][3].

References

  • Benchchem. "Ethyl 3-(Aminomethyl)
  • Auburn University. "Design and development of novel selective LXR/PPAR dual agonists for Alzheimer's." Auburn.edu.
  • ACS Applied Materials & Interfaces.

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Methodological & Application

N-acylation of Ethyl 3-(aminomethyl)benzoate reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Acylation of Ethyl 3-(aminomethyl)benzoate: Protocols and Mechanistic Insights

Abstract: The N-acylation of primary amines is a cornerstone transformation in modern organic synthesis, critical for the construction of the amide bonds that define peptides, pharmaceuticals, and advanced materials. Ethyl 3-(aminomethyl)benzoate is a particularly valuable bifunctional building block, featuring a reactive primary amine and an ethyl ester on a benzene scaffold, making it a sought-after intermediate in drug discovery.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of ethyl 3-(aminomethyl)benzoate. We delve into the underlying reaction mechanisms, compare various reaction conditions, offer a detailed, field-proven experimental protocol, and provide a troubleshooting guide to navigate common synthetic challenges.

The N-acylation of ethyl 3-(aminomethyl)benzoate proceeds via a nucleophilic acyl substitution mechanism.[2][3] This reaction is fundamental to forming a stable amide linkage. The process can be dissected into a few key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[4]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion).[4]

  • Proton Transfer: An acid-base reaction occurs where a base neutralizes the protonated amide, regenerating a neutral product and driving the reaction to completion. The presence of a base is crucial, as it prevents the acidic byproduct (e.g., HCl) from protonating the starting amine, which would render it non-nucleophilic.[5][6]

N-Acylation Mechanism Figure 1: Mechanism of N-Acylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R'-NH₂ (Ethyl 3-(aminomethyl)benzoate) Intermediate [R-C(O⁻)(Cl)-NH₂⁺-R'] Amine->Intermediate Nucleophilic Attack AcylChloride R-COCl (Acylating Agent) AcylChloride->Intermediate Amide R-CO-NH-R' (N-Acylated Product) Intermediate->Amide Elimination of Cl⁻ Amide->Amide HCl HCl Salt Base-H⁺Cl⁻ HCl->Salt Neutralization Base Base Base->Salt

Caption: Figure 1: Mechanism of N-Acylation

A Comparative Overview of Reaction Conditions

The success of an N-acylation reaction is highly dependent on the choice of reagents and conditions. The reactivity of the acylating agent is a primary consideration, influencing the required reaction parameters and potential for side reactions.[7]

Parameter Acyl Chlorides / Anhydrides Carboxylic Acids + Coupling Agents N-Acylbenzotriazoles
Reactivity HighModerate to High (tunable)Moderate
Typical Base Organic (Et₃N, Pyridine)[7][8] or Inorganic (NaOH, K₂CO₃)[2][9]Organic (DIPEA, Et₃N)Often not required, or mild base
Solvent Anhydrous aprotic (DCM, THF)[8][9] or Biphasic (Water/DCM)[3]Anhydrous aprotic (DCM, DMF, ACN)Various, including water[10][11]
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature to mild heat
Key Features Rapid and high-yielding; generates HCl byproduct. The Schotten-Baumann condition is a classic method.[2][12]Highly versatile, suitable for sensitive substrates; avoids harsh reagents. Common coupling agents include DCC, EDCI, HATU, and PyBOP.[13][14][15]Stable, crystalline reagents; reactions are often clean with simple workups.[16]
Considerations Moisture sensitive; can be too reactive for complex molecules.Coupling agents can be expensive; byproducts (e.g., DCU) may require removal.[14]Requires pre-synthesis of the acylating agent.

Field-Proven Experimental Protocol: Synthesis of Ethyl 3-(Benzamidomethyl)benzoate

This protocol details a standard and reliable procedure for the N-acylation of ethyl 3-(aminomethyl)benzoate using benzoyl chloride, a representative acyl chloride.

Materials and Reagents
  • Ethyl 3-(aminomethyl)benzoate (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)[8]

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add ethyl 3-(aminomethyl)benzoate (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the acyl chloride.[6]

  • Acyl Chloride Addition: Dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up & Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Experimental Workflow Figure 2: Experimental Workflow for N-Acylation cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Dissolve Amine & Base in Anhydrous DCM Cooling 2. Cool to 0°C Setup->Cooling Addition 3. Add Acyl Chloride Dropwise Cooling->Addition Stirring 4. Stir at RT & Monitor by TLC Addition->Stirring Quench 5. Quench with Water Stirring->Quench Reaction Complete Extract 6. Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify FinalProduct Ethyl 3-(benzamidomethyl)benzoate Purify->FinalProduct Pure Product

Caption: Figure 2: Experimental Workflow for N-Acylation

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive/degraded acyl chloride (hydrolyzed by moisture).2. Insufficient base, leading to protonation of the starting amine.3. Incomplete reaction.1. Use freshly opened or distilled acyl chloride; ensure anhydrous conditions.2. Ensure at least one equivalent of base is used to scavenge HCl.3. Increase reaction time or gently warm the mixture; confirm starting material consumption by TLC.
Multiple Products on TLC 1. The starting amine is impure.2. Side reactions, such as hydrolysis of the ethyl ester under harsh basic conditions (unlikely with Et₃N).3. Formation of a diacylated byproduct (unlikely with a secondary amide product).1. Check the purity of the starting ethyl 3-(aminomethyl)benzoate.2. Use a non-nucleophilic organic base like Et₃N or DIPEA instead of aqueous NaOH if ester hydrolysis is suspected.3. Ensure slow, controlled addition of the acylating agent at low temperature.
Difficult Purification 1. Triethylamine hydrochloride salt co-eluting with the product.2. Product is insoluble and precipitates from the reaction mixture.1. Perform the recommended aqueous work-up steps thoroughly to remove water-soluble salts before chromatography.[6]2. If the product precipitates, it can often be isolated by filtration and washed with a non-polar solvent (like cold ether or hexanes) to remove impurities.

Characterization of the Final Product

To confirm the identity and purity of the synthesized N-acylated ethyl 3-(aminomethyl)benzoate derivative, a combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the amide N-H proton (typically a triplet), the methylene protons adjacent to the nitrogen (a doublet), and signals corresponding to the aromatic rings and the ethyl ester group. ¹³C NMR will confirm the presence of the new amide carbonyl carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful acylation.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be ≥95% for use in further applications.[17]

References

  • Schotten–Baumann reaction. (n.d.). Grokipedia.
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE CUET.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot.
  • Acylation Mechanism. (2026, February 24). A Level Chemistry Revision Notes - Save My Exams.
  • Schotten–Baumann reaction. (2020, August 1). LS College.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Ethyl 3-(Aminomethyl)benzoate. (n.d.). Benchchem.
  • A Comparative Guide to N-Acylation Agents for Primary Amines. (n.d.). Benchchem.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). Semantic Scholar.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • N-Acylation in combinatorial chemistry. (n.d.). Arkivoc.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.
  • Application Notes and Protocols: Synthesis and Exploration of Novel Derivatives from Methyl 3-(2-aminophenoxy)benzoate for Drug. (n.d.). Benchchem.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI.
  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar.
  • Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. (n.d.). Benchchem.
  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022, February 7). eScholarship.

Sources

Application Notes: Integration of Ethyl 3-(aminomethyl)benzoate in Solid-Phase Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural rigidification of peptides and the improvement of their pharmacokinetic properties remain central challenges in modern drug development. Ethyl 3-(aminomethyl)benzoate has emerged as a highly versatile unnatural building block in Solid-Phase Peptide Synthesis (SPPS) and peptidomimetics[1]. Featuring a primary amine and an ethyl ester on a meta-substituted aromatic ring, this compound serves a dual purpose: it acts as a rigid, shape-inducing conformational spacer[2], and it functions as a lipophilic "prodrug" moiety that enhances cellular penetration before undergoing intracellular enzymatic hydrolysis[3].

This technical note provides a comprehensive rationale and validated protocols for incorporating Ethyl 3-(aminomethyl)benzoate into peptide sequences, specifically focusing on on-resin side-chain or C-terminal amidation strategies.

Physicochemical Profiling & Structural Causality

Before integrating a non-canonical building block, it is vital to understand the physicochemical parameters that dictate its behavior during synthesis and biological evaluation.

Compound Specifications
ParameterValue / Characteristic
Chemical Name Ethyl 3-(aminomethyl)benzoate hydrochloride
CAS Number 91843-34-4 (HCl salt)
Molecular Weight 215.68 g/mol (HCl salt) / 179.22 g/mol (Free base)
Formula C10H14ClNO2
Primary Utility in SPPS Aromatic spacer, beta-turn mimic, carrier-linked prodrug ester
Chemical Stability Stable to Piperidine (Fmoc-removal) and TFA (global cleavage)
The Mechanistic Rationale (Expertise & Causality)

Standard flexible aliphatic linkers (e.g., aminohexanoic acid) often result in entropic penalties during target binding. Replacing these with 3-(aminomethyl)benzoic acid (Amb) derivatives introduces a rigid geometry that effectively mimics a folded beta-turn conformation. In studies regarding p21ras farnesyltransferase (FTase) inhibitors, substitution with a meta-aminomethyl spacer effectively coordinated the precise distance required between catalytic thiol and carboxylate groups, vastly outperforming para-substituted variants[4].

Furthermore, utilizing the ethyl ester form (Ethyl 3-(aminomethyl)benzoate) rather than the free acid provides a distinct pharmacokinetic advantage. Peptides are notoriously hydrophilic and struggle to cross the blood-brain barrier (BBB) or cellular membranes. The ethyl ester masks the polar carboxylic acid, generating a cell-permeable carrier-linked prodrug. Once localized in the cytosolic environment, ubiquitous intracellular esterases hydrolyze the ethyl ester to reveal the active acidic pharmacophore[5]. In multi-target drug design, such as enkephalin-melanocortin hybrid peptides for neuropathic pain, such rigid spacers have proven critical for dual-receptor alignment[6].

Experimental Methodologies

Protocol A: On-Resin Side-Chain Amidation

Unlike standard amino acids that bring a free carboxyl to react with the N-terminus, Ethyl 3-(aminomethyl)benzoate provides the amine nucleophile. It is typically coupled to a side-chain carboxylic acid (e.g., Glutamic or Aspartic acid) on the resin.

Self-Validation Checkpoint: Since an amine is being added to the resin-bound carboxyl, standard colorimetric amine tests (like the Kaiser test) cannot be used to monitor the disappearance of the starting material. To ensure trustworthiness, this protocol incorporates a micro-cleavage LC-MS validation step.

Materials
  • Orthogonally protected resin-bound peptide (e.g., containing Glu(OAllyl)).

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and Phenylsilane (PhSiH3).

  • PyBOP, HOBt, and N,N-Diisopropylethylamine (DIPEA).

  • Ethyl 3-(aminomethyl)benzoate hydrochloride[1].

  • Dimethylformamide (DMF) and Dichloromethane (DCM).

Step-by-Step Procedure
  • Orthogonal Deprotection : Treat the resin with Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in DCM for 2 × 30 minutes under argon to selectively remove the allyl protecting group from the Glu/Asp side chain.

  • Washing : Wash the resin extensively with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual Pd), and neat DMF.

  • Pre-Activation : To the resin, add a solution of PyBOP (3 eq) and HOBt (3 eq) in a minimal volume of DMF. Add DIPEA (6 eq) and agitate for 3 minutes to activate the free carboxylic acid. (Note: 6 eq of DIPEA is required to both drive the activation and neutralize the hydrochloride salt of the incoming amine).

  • Nucleophilic Coupling : Add Ethyl 3-(aminomethyl)benzoate hydrochloride (3 eq) to the reaction vessel. Agitate at room temperature for 3 to 4 hours.

  • Validation (Micro-cleavage) : Withdraw a few resin beads, wash with DCM, and treat with 100 µL of TFA/H2O (95:5) for 30 minutes. Evaporate the TFA, dissolve the residue in ACN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the exact addition of the esterified spacer.

  • Post-Coupling Wash : Wash the bulk resin with DMF (x5) and DCM (x5), then dry under vacuum.

Protocol B: Global Cleavage & Prodrug Preservation

The integrity of the ethyl ester must be maintained during final cleavage to ensure the lipophilic properties are preserved for biological assays.

  • Cleavage Cocktail Preparation : Prepare a mixture of TFA / Triisopropylsilane (TIS) / H2O (95 : 2.5 : 2.5 v/v).

  • Resin Cleavage : Incubate the dried resin with the cleavage cocktail for 2 hours at room temperature. The ethyl ester of the meta-aminomethylbenzoate is fully stable against standard TFA-mediated acidic hydrolysis[2].

  • Precipitation & Recovery : Filter the resin and precipitate the filtrate into cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the peptide pellet twice more with cold ether.

  • Lyophilization : Dissolve the crude modified peptide in an appropriate aqueous/acetonitrile buffer and lyophilize.

Workflow Visualization

The sequence of chemical events from solid-phase activation to in vivo biological conversion is outlined in the logical diagram below.

Workflow A Resin-Bound Peptide (Orthogonal -COOH Deprotection) B Carboxyl Activation (PyBOP / DIPEA in DMF) A->B C Nucleophilic Coupling (Ethyl 3-(aminomethyl)benzoate) B->C D TFA-Mediated Cleavage (Preserves Ethyl Ester) C->D E In Vivo Esterase Cleavage (Yields Active Free Acid) D->E Biological Assay

Workflow for on-resin coupling of Ethyl 3-(aminomethyl)benzoate and in vivo prodrug activation.

References

1.[1] Ethyl 3-(Aminomethyl)benzoate - Benchchem. Benchchem. 2.[2] 10.15 Synthesis of Peptides Containing an Aromatic Spacer. Thieme Connect. 3.[5] Ethyl 3-(Aminomethyl)benzoate - Prodrug Strategies. Benchchem. 4.[4] Design and structural requirements of potent peptidomimetic inhibitors of p21ras farnesyltransferase. PubMed / NIH. 5.[3] Design and development of novel selective LXR/PPAR dual agonists for Alzheimer's. Auburn University. 6.[6] Articles Hybrid peptidomimetics for the use in neuropathic pain. 5z.com.

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Coupling reactions involving the aminomethyl group of Ethyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of Ethyl 3-(aminomethyl)benzoate

Introduction: A Versatile Scaffold for Chemical Innovation

Ethyl 3-(aminomethyl)benzoate is a highly valuable and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structure is uniquely bifunctional, featuring a primary aminomethyl group and an ethyl ester attached to a central benzene ring. This arrangement provides two distinct points for chemical modification, allowing for the strategic construction of complex molecular architectures.[1][2] The aminomethyl group, in particular, serves as a key handle for a wide array of coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel compounds with potential therapeutic or material applications.[1]

This guide, designed for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for the most critical coupling reactions involving the aminomethyl group of Ethyl 3-(aminomethyl)benzoate. We will delve into the mechanistic underpinnings, offer field-proven protocols, and explain the causality behind experimental choices for three cornerstone transformations: Amide Bond Formation, Reductive Amination, and Palladium-Catalyzed N-Arylation.

Amide Bond Formation: Forging the Peptide Linkage

The formation of an amide bond is arguably the most frequent and fundamental reaction in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of top-selling pharmaceuticals.[3][4] The primary amine of Ethyl 3-(aminomethyl)benzoate is an excellent nucleophile for this transformation, readily reacting with activated carboxylic acids to form stable amide linkages.

Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the reaction requires a "coupling reagent" to activate the carboxylic acid.[4] This is a two-step process that can occur in a single pot:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like DCC or EDC) or an active ester (with uronium/aminium reagents like HATU).[3][5]

  • Nucleophilic Attack: The aminomethyl group of Ethyl 3-(aminomethyl)benzoate attacks the activated carbonyl carbon, displacing the activating group and forming the tetrahedral intermediate, which then collapses to yield the final amide product.

Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often preferred for their high efficiency, fast reaction times, and ability to suppress side reactions and racemization.[3][6] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[3]

Amide_Bond_Formation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process R_COOH Carboxylic Acid Activation Activation of Carboxylic Acid (Active Ester Formation) R_COOH->Activation + HATU EAB Ethyl 3-(aminomethyl)benzoate Coupling Nucleophilic Attack by Amine EAB->Coupling HATU HATU DIPEA DIPEA DIPEA->Activation Base Activation->Coupling Activated Intermediate Product Amide Product Coupling->Product

Caption: Workflow for HATU-mediated amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with Ethyl 3-(aminomethyl)benzoate.

Materials:

  • Ethyl 3-(aminomethyl)benzoate (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Add Ethyl 3-(aminomethyl)benzoate (1.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (2.5 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.2 eq). Causality Note: Adding the coupling reagent last ensures the amine is present to immediately react with the activated acid, minimizing potential side reactions of the active ester.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Carboxylic Acid TypeReagent EquivalentsTypical TimeExpected Yield
AliphaticAs above1-3 h85-95%
Aromatic (electron-neutral)As above2-4 h80-90%
Aromatic (electron-poor)As above2-4 h75-85%
Sterically HinderedIncrease HATU/DIPEA to 1.5/3.0 eq4-12 h50-75%

Reductive Amination: Building Secondary Amines

Reductive amination is a robust and widely used method for synthesizing secondary and tertiary amines.[7] It involves the reaction of the aminomethyl group with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ by a selective reducing agent to furnish the C-N bond.[8][9]

Mechanistic Rationale

The reaction proceeds in two distinct mechanistic steps that are typically performed in a single pot:

  • Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, leading to a carbinolamine intermediate. This intermediate then dehydrates, often under mild acidic catalysis, to form a Schiff base or imine.

  • Reduction: A hydride reducing agent, added to the same pot, reduces the C=N double bond of the imine to a C-N single bond.[9]

For one-pot reactions, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate as it forms.[9] This selectivity prevents unwanted reduction of the carbonyl starting material and drives the reaction towards the desired amine product.[9]

Reductive_Amination_Mechanism Reactants EAB Amine + Aldehyde/Ketone Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Imine Imine/Iminium Ion Carbinolamine->Imine - H2O Product Secondary Amine Product Imine->Product Hydride Reduction Reducer NaBH(OAc)3 Reducer->Imine

Caption: Mechanism of one-pot reductive amination.

Experimental Protocol: One-Pot Reductive Amination

This protocol provides a general method for the N-alkylation of Ethyl 3-(aminomethyl)benzoate with an aldehyde.

Materials:

  • Ethyl 3-(aminomethyl)benzoate (1.0 eq)

  • Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.1 eq)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-(aminomethyl)benzoate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM or DCE (~0.2 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. Causality Note: For less reactive ketones, adding a catalytic amount of acetic acid can accelerate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Caution: The reaction may gently effervesce.

  • Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Carbonyl TypeReagent EquivalentsTypical TimeExpected Yield
Aliphatic AldehydeAs above2-4 h80-95%
Aromatic AldehydeAs above3-6 h75-90%
Aliphatic KetoneIncrease NaBH(OAc)₃ to 2.0 eq6-18 h60-80%
Aromatic KetoneIncrease NaBH(OAc)₃ to 2.0 eq12-24 h50-75%

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction that forges a bond between an amine and an aryl halide or pseudohalide (e.g., triflate, mesylate).[10] This reaction has revolutionized the synthesis of arylamines, offering broad substrate scope and functional group tolerance under relatively mild conditions, replacing harsher classical methods.[10]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[10][11]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.[11]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[11]

The success of this reaction is critically dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos, SPhos) are essential as they promote the key reductive elimination step, prevent catalyst decomposition, and enhance overall catalytic activity.[12][13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_Complex L2Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X in) Amine_Coord [L2Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord Amine in X- out Amido_Complex L2Pd(II)(Ar)(Amide) Amine_Coord->Amido_Complex Base (-BH+X-) Amido_Complex->Pd0 Reductive Elimination (Ar-Amine out)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation with an Aryl Bromide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of Ethyl 3-(aminomethyl)benzoate. Note: This reaction is highly sensitive to air and moisture; all steps must be performed under an inert atmosphere using anhydrous solvents.

Materials:

  • Ethyl 3-(aminomethyl)benzoate (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Biarylphosphine Ligand (e.g., BrettPhos, 2-5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu) to an oven-dried reaction vessel.

  • Add the aryl bromide (1.0 eq) and Ethyl 3-(aminomethyl)benzoate (1.2 eq) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by LC-MS. Causality Note: The higher temperature is required to facilitate the oxidative addition and reductive elimination steps.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Aryl ElectrophileCatalyst System (Pd/Ligand)BaseTemp (°C)Expected Yield
Aryl BromidePd(OAc)₂ / BrettPhosNaOt-Bu10070-90%
Aryl ChloridePd(OAc)₂ / BrettPhosNaOt-Bu11065-85%
Aryl MesylatePd(OAc)₂ / BrettPhosK₃PO₄11060-80%[12]
Heteroaryl BromidePd₂(dba)₃ / XPhosCs₂CO₃9060-85%

Other Notable Coupling Methodologies

The reactivity of the aminomethyl group extends beyond these three core transformations, enabling its participation in more complex and powerful synthetic strategies.

  • Ugi Four-Component Reaction (Ugi-4CR): This remarkable reaction combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide in a single step to produce a bis-amide product.[14][15] Ethyl 3-(aminomethyl)benzoate can serve as the amine component, allowing for the rapid generation of highly complex and diverse molecular libraries from simple, readily available starting materials.[16][17] The reaction is typically exothermic and proceeds quickly in polar solvents like methanol.[14][15]

  • Pictet-Spengler Reaction: While classically performed with β-arylethylamines, the fundamental steps of the Pictet-Spengler reaction—imine formation with an aldehyde followed by intramolecular electrophilic cyclization—offer a potential pathway for derivatives of Ethyl 3-(aminomethyl)benzoate.[18][19][20] If the molecule is further elaborated to contain an activated aromatic ring positioned appropriately relative to the aminomethyl group, this reaction could be employed to construct novel polycyclic heterocyclic systems.[21][22]

Conclusion

The aminomethyl group of Ethyl 3-(aminomethyl)benzoate is a powerful and versatile functional handle that provides access to a vast chemical space. Through fundamental transformations such as amide bond formation, reductive amination, and Buchwald-Hartwig N-arylation, researchers can systematically and efficiently synthesize a diverse array of complex molecules. The robust and well-established protocols for these reactions make Ethyl 3-(aminomethyl)benzoate an indispensable tool for professionals in drug discovery, agrochemicals, and materials science, empowering the development of the next generation of functional molecules.

References

  • Ethyl 3-(Aminomethyl)
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC. (URL: [Link])

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • The palladium-catalyzed synthesis of organic amines - DSpace@MIT. (URL: [Link])

  • Ugi reaction - Wikipedia. (URL: [Link])

  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. (URL: [Link])

  • Application Note – Reductive Amination. (URL: [Link])

  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis - YouTube. (URL: [Link])

  • The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])

  • Ugi reaction - wikidoc. (URL: [Link])

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. (URL: [Link])

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (URL: [Link])

  • Pictet–Spengler reaction in the synthesis of condensed benzodiazepines: synthesis of 11-hetaryl derivatives of 11,12-dihydroquinazolino[3,2-c][3][10]benzodiazepin-14(6H)-ones | Request PDF - ResearchGate. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. (URL: [Link])

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - arkat usa. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (URL: [Link])

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (URL: [Link])

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL: [Link])

  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC. (URL: [Link])

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

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Ethyl 3-(aminomethyl)benzoate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Ethyl 3-(aminomethyl)benzoate: A Versatile Scaffold for the Synthesis of Amide-Based Pharmaceutical Intermediates

Abstract This document provides a detailed guide on the application of Ethyl 3-(aminomethyl)benzoate as a pivotal starting material in the synthesis of pharmaceutical intermediates. We delve into the strategic importance of its bifunctional nature, offering both a nucleophilic amine and an ester moiety for selective chemical modifications.[1] The primary focus is on the acylation of the primary amine, a fundamental transformation for creating amide bonds that are ubiquitous in active pharmaceutical ingredients (APIs). A comprehensive, step-by-step protocol for the synthesis of N-(3-(ethoxycarbonyl)benzyl)acetamide is provided, complete with mechanistic insights, process workflow visualization, and expected analytical data. This guide is intended for researchers and scientists in medicinal chemistry and drug development, providing both the theoretical foundation and practical steps for leveraging this versatile building block.

Introduction: The Strategic Value of Ethyl 3-(aminomethyl)benzoate

Ethyl 3-(aminomethyl)benzoate is a highly valuable building block in modern organic and medicinal chemistry.[1] Its structure, featuring a benzene ring substituted with an aminomethyl group and an ethyl ester group at the meta-position, offers significant synthetic advantages. These two distinct functional groups can be manipulated selectively, allowing chemists to introduce the aminomethylbenzoyl scaffold into more complex molecular architectures.[1]

The primary amine serves as a potent nucleophile or base, readily participating in reactions such as acylation, alkylation, and reductive amination.[1][2] The ethyl ester group, while more stable, is susceptible to hydrolysis or amidation under specific conditions.[1] This dual reactivity is the cornerstone of its utility, enabling multi-step syntheses where each functional group can be addressed in a controlled, sequential manner. The aromatic ring itself provides a rigid scaffold, a common feature in many marketed drugs, which can be further functionalized if required.[]

This application note will focus on one of the most common and critical transformations involving this intermediate: the acylation of the amine group to form a stable amide linkage. This reaction is fundamental to the construction of a vast array of pharmaceutical compounds.

Core Application: Acylation for Amide Bond Formation

The formation of an amide bond is one of the most important reactions in drug discovery. The acylation of the primary amine of Ethyl 3-(aminomethyl)benzoate is a robust and high-yielding method to create a key intermediate, which can then be elaborated further.

Rationale and Mechanistic Insight

The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride or acetic anhydride). This is a classic example of nucleophilic acyl substitution.

  • Nucleophilic Attack: The primary amine of Ethyl 3-(aminomethyl)benzoate attacks the carbonyl carbon of the acylating agent.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Leaving Group Elimination: The intermediate collapses, expelling a leaving group (e.g., a chloride ion in the case of acetyl chloride).

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is added to the reaction. Its crucial role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The choice of solvent is critical; anhydrous dichloromethane (DCM) is commonly used as it is relatively inert and effectively dissolves both the starting materials and reagents.[4]

Experimental Workflow & Visualization

The overall process, from starting materials to the purified product, can be visualized as a streamlined workflow. This involves the initial reaction setup, the acylation step, an aqueous work-up to remove byproducts and unreacted reagents, and final purification.

G start_mat Starting Materials: - Ethyl 3-(aminomethyl)benzoate - Acetyl Chloride - Triethylamine - Anhydrous DCM reaction Acylation Reaction (0°C to Room Temp) start_mat->reaction 1. Combine & React workup Aqueous Work-up & Extraction reaction->workup 2. Quench with H₂O wash Sequential Washing: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine workup->wash 3. Separate & Wash Organic Layer purify Drying & Purification (Anhydrous Na₂SO₄, Solvent Evaporation, Recrystallization) wash->purify 4. Dry & Purify product Final Product: N-(3-(ethoxycarbonyl)benzyl)acetamide purify->product 5. Isolate & Characterize

Sources

Protocol for Boc protection of Ethyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: N-Boc Protection of Ethyl 3-(aminomethyl)benzoate

Executive Summary

The selective protection of amine functionalities is a foundational operation in organic synthesis and drug development. For bifunctional scaffolds such as Ethyl 3-(aminomethyl)benzoate, achieving chemoselectivity requires an orthogonal protection strategy. This guide details the robust, field-proven methodology for masking the primary benzylic amine using Di-tert-butyl dicarbonate (Boc₂O). By leveraging the electronic differences between the target aminomethyl group and the ethyl ester, this protocol achieves high-yielding N-Boc protection without compromising the ester moiety[1].

Mechanistic Causality & Orthogonal Strategy

Ethyl 3-(aminomethyl)benzoate features two reactive sites: an electrophilic ethyl ester and a nucleophilic primary amine. To build complex active pharmaceutical ingredients (APIs), the amine must be temporarily rendered inert.

The is selected because it is perfectly orthogonal to the ethyl ester[2]. While the Boc carbamate resists nucleophilic attack and basic conditions (allowing for downstream ester hydrolysis via saponification if needed), it can be highly selectively cleaved using strong anhydrous acids like Trifluoroacetic Acid (TFA)[3].

Reaction Kinetics and Causality:

  • Nucleophilic Attack: The unhindered primary amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of Boc₂O[4].

  • Intermediate Collapse: The resulting tetrahedral intermediate rapidly collapses, expelling a tert-butyl carbonate leaving group[5].

  • Le Chatelier’s Driver: The leaving group undergoes spontaneous decarboxylation into carbon dioxide (CO₂) and tert-butoxide. The irreversible off-gassing of CO₂ provides the thermodynamic driving force that pushes the reaction to completion[6].

  • Proton Transfer: While tert-butoxide can act as a base to deprotonate the intermediate cationic amine, an auxiliary organic base like Triethylamine (TEA) is employed to prevent local acidification, accelerating the catalytic cycle and suppressing side reactions[4].

Reaction Logic & Mechanistic Workflow

BocProtectionWorkflow A Starting Material Ethyl 3-(aminomethyl)benzoate C Nucleophilic Attack Amine attacks Boc2O Carbonyl A->C B Reagents Boc2O + TEA in DCM B->C D Tetrahedral Intermediate Transient Stage C->D E Leaving Group Expulsion tert-Butyl Carbonate departs D->E F Irreversible Degradation Loss of CO2 (Gas) & t-Butoxide E->F Spontaneous G Final Product Ethyl 3-(N-Boc-aminomethyl)benzoate F->G Proton Transfer

Mechanistic Logic and Workflow for the N-Boc Protection of Ethyl 3-(aminomethyl)benzoate.

Quantitative Reaction Parameters

Understanding the stoichiometric ratios is critical for minimizing purification bottlenecks, such as removing excess Boc₂O or unreacted starting material.

ParameterRecommended ValueCausality / Scientific Justification
Amine (Substrate) 1.0 EquivalentBaseline limiting reagent.
Boc₂O 1.1 EquivalentsA slight excess guarantees full amine consumption without complicating downstream column chromatography[2].
Base (TEA) 1.2 to 1.5 EquivalentsNeutralizes the system. Excess avoids competitive protonation of the highly basic benzylic amine[3].
Solvent (DCM) 0.2 M to 0.5 MDichloromethane optimally solvates the ester-amine. Concentration balances reaction speed against exothermic spikes[2].
Temperature 0 °C to 20 °C (RT)Boc₂O addition is exothermic. Starting at 0 °C suppresses dialkylation; warming to RT drives completion.

Step-by-Step Experimental Protocol

Phase 1: Preparation & Dissolution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Weigh Ethyl 3-(aminomethyl)benzoate (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Inject Triethylamine (TEA) (1.2 eq) via syringe. Stir the mixture for 10 minutes at room temperature to ensure complete dissolution and system homogenization[3].

Phase 2: Reaction Initiation 4. Cool the reaction flask in an ice-water bath (0 °C). 5. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal volume of DCM (approx. 1-2 mL). 6. Add the Boc₂O solution dropwise over 5-10 minutes. Note: As Boc₂O reacts, carbon dioxide gas will evolve. Do not seal the system completely; ensure it is properly vented through a bubbler or an open nitrogen line[6].

Phase 3: Propagation & Monitoring 7. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. 8. Self-Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/Ethyl Acetate, 7:3). The highly polar primary amine will sit near the baseline, while the less polar N-Boc protected product will migrate significantly higher (Rf ~0.5 - 0.6).

Phase 4: Quenching & Extraction 9. Once TLC confirms the complete consumption of the starting amine, quench the reaction by adding an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃)[3]. 10. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 11. Wash the combined organic layers with a 10% Citric Acid solution (to remove residual TEA), followed by Brine (saturated NaCl).

Phase 5: Drying & Purification 12. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation)[3]. 13. If residual Boc₂O persists, purify the crude oil via flash column chromatography on silica gel to yield the pure Ethyl 3-(N-Boc-aminomethyl)benzoate.

Trustworthiness: Self-Validating Analytical Benchmarks

To ensure scientific integrity and confirm the success of the protocol without relying solely on downstream mass spectrometry, researchers should employ the following field-proven checkpoints:

  • Visual Cue (Gas Evolution): The characteristic bubbling of CO₂ upon the addition of Boc₂O validates the nucleophilic attack is occurring. If no bubbling is observed, suspect compromised/hydrolyzed Boc₂O reagent[5].

  • Ninhydrin Stain: TLC plates stained with Ninhydrin and heated will show the starting amine as a vivid purple spot. The N-Boc protected product will be Ninhydrin-negative (or slightly yellow) because the primary amine has been masked.

  • ¹H NMR Signatures: Validation is unequivocally achieved by observing a massive new 9H singlet at approximately δ 1.40 ppm, corresponding to the tert-butyl group. Additionally, the benzylic CH₂ protons (originally near δ 3.8 ppm) will shift and slightly broaden due to the adjacent carbamate linkage.

References

  • BenchChem. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." Reaction Guides, 2025.

  • BenchChem. "Ethyl 3-(Aminomethyl)benzoate: Functional Properties." Chemical Scaffolds, 2025.

  • Master Organic Chemistry. "Amine Protection and Deprotection." Reaction Guide.

  • J&K Scientific LLC. "BOC Protection and Deprotection Reaction Guidelines." Technical Resources, 2021.

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." Synthesis Pathways.

Sources

Troubleshooting & Optimization

Technical Support Center: Boc-Protected Ethyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Boc-protected Ethyl 3-(aminomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Molecule

Boc-protected Ethyl 3-(aminomethyl)benzoate is a key intermediate in pharmaceutical and chemical synthesis.[1] Its structure incorporates a Boc-protected amine and an ethyl ester, functionalities that, while synthetically useful, can also be sources of instability if not handled and stored correctly. This guide will delve into the chemical principles governing its stability and provide practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Boc-protected Ethyl 3-(aminomethyl)benzoate?

The main stability concerns for this compound revolve around the lability of the tert-butoxycarbonyl (Boc) protecting group and the susceptibility of the ethyl ester to hydrolysis. These degradation pathways are primarily influenced by pH, temperature, and the presence of moisture.

Q2: Under what conditions is the Boc group unstable?

The Boc group is notoriously sensitive to acidic conditions.[2][3] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to yield the free amine.[4] Therefore, exposure to even mild acids during storage, reaction workups, or chromatography can lead to premature deprotection.

Q3: Can the ethyl ester group hydrolyze? What are the potential mechanisms?

Yes, the ethyl ester is susceptible to hydrolysis, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to the corresponding carboxylic acid. This can be a significant issue if the compound is exposed to acidic conditions for prolonged periods, even if the primary intention is Boc deprotection.[5]

  • Intramolecular Catalysis: Research on aminobenzoate esters suggests the potential for intramolecular general base catalysis of ester hydrolysis by the neighboring amine group.[6] While your molecule is a 3-(aminomethyl)benzoate, the proximity of the deprotected primary amine could potentially facilitate the hydrolysis of the ethyl ester, especially in aqueous environments at neutral or slightly basic pH.

Q4: What are the recommended storage conditions for this compound?

To maintain the integrity of Boc-protected Ethyl 3-(aminomethyl)benzoate, it is recommended to store it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to acidic atmospheric components (like CO2), moisture, and reduces the rate of potential thermal degradation.

Q5: What are the likely degradation products I might observe?

The primary degradation products you might encounter are:

  • Ethyl 3-(aminomethyl)benzoate: Resulting from the loss of the Boc group.

  • Boc-protected 3-(aminomethyl)benzoic acid: Resulting from the hydrolysis of the ethyl ester.

  • 3-(aminomethyl)benzoic acid: Resulting from the loss of both the Boc group and the ethyl ester.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: My HPLC analysis shows an unexpected peak corresponding to the deprotected amine.
  • Probable Cause: Accidental exposure to acidic conditions.

  • Troubleshooting Steps:

    • Review your entire workflow:

      • Solvents: Ensure all solvents are neutral and free of acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

      • Reagents: Check the pH of all aqueous solutions used in workups.

      • Chromatography: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. Consider using neutralized silica gel or an alternative purification method like flash chromatography with a buffered mobile phase.

    • Protocol for Neutralizing Glassware:

      • Rinse glassware with a dilute solution of a weak base (e.g., 1% triethylamine in methanol).

      • Follow with a thorough rinse with a neutral solvent (e.g., methanol, dichloromethane) and dry completely before use.

Issue 2: I am observing the formation of the carboxylic acid impurity in my sample.
  • Probable Cause: Hydrolysis of the ethyl ester.

  • Troubleshooting Steps:

    • Minimize exposure to water: Use anhydrous solvents and handle the compound in a dry environment (e.g., glove box or under an inert atmosphere).

    • Control pH during workup: Avoid strongly acidic or basic aqueous washes. If an aqueous wash is necessary, use a buffered solution at a neutral pH.

    • Storage: Ensure the compound is stored in a desiccated environment.

Issue 3: My reaction yield is consistently low, and I suspect my starting material has degraded.
  • Probable Cause: Improper storage or handling of the starting material.

  • Troubleshooting Steps:

    • Purity Assessment Protocol: Before use, it is crucial to assess the purity of your Boc-protected Ethyl 3-(aminomethyl)benzoate.

      • HPLC Analysis:

        • Column: C18 reverse-phase column.

        • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

        • Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm).

      • ¹H NMR Spectroscopy:

        • Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

        • Look for the characteristic signals of the Boc group (a singlet around 1.4 ppm) and the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm).

        • The presence of a significant peak around the NH₂ region or the absence of the Boc signal indicates deprotection. The disappearance of the ethyl group signals suggests ester hydrolysis.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for Boc-protected Ethyl 3-(aminomethyl)benzoate.

A Boc-NH-CH₂-Ph-COOEt (Starting Material) B H₂N-CH₂-Ph-COOEt (Deprotected Amine) A->B  Acid (H⁺) C Boc-NH-CH₂-Ph-COOH (Hydrolyzed Ester) A->C  H₂O (Acid or Base Catalyzed, or Intramolecular) D H₂N-CH₂-Ph-COOH (Fully Degraded) B->D  H₂O (Acid or Base Catalyzed) C->D  Acid (H⁺)

Caption: Primary degradation pathways of the target molecule.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Sample Preparation: Dissolve approximately 1 mg of Boc-protected Ethyl 3-(aminomethyl)benzoate in 1 mL of acetonitrile.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Analysis: Integrate the peak areas to determine the relative purity and identify any potential degradation products by comparing their retention times to known standards if available.

Protocol 2: Small-Scale Stability Test
  • Sample Preparation: Prepare three solutions of the compound (approx. 1 mg/mL) in:

    • a) Anhydrous acetonitrile (control).

    • b) Acetonitrile with 1% (v/v) trifluoroacetic acid.

    • c) Acetonitrile/water (1:1) with pH adjusted to 8.5 with a mild base.

  • Incubation: Let the solutions stand at room temperature for 24 hours.

  • Analysis: Analyze each solution by HPLC using the method described in Protocol 1 to assess the extent of degradation under different conditions.

Data Summary

ConditionPrimary Degradation ProductStability Concern
Acidic (e.g., pH < 4) Deprotected Amine, Hydrolyzed EsterHigh
Neutral (pH ~7) with Moisture Hydrolyzed Ester (potential for intramolecular catalysis)Moderate
Basic (e.g., pH > 9) Hydrolyzed EsterModerate
Elevated Temperature (>40°C) Increased rate of all degradation pathwaysHigh
Anhydrous, Neutral, 2-8°C Minimal degradationLow (Recommended Storage)

Table 1: Summary of stability under various conditions.

References

  • Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 104(8), 2251–2256.
  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732521A - Preparation method of ethyl p-aminobenzoate.
  • ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Retrieved from [Link]

  • Singh, R., et al. (2021).
  • PharmaCompass. (n.d.). ETHYL4-AMINOBENZOATE. Retrieved from [Link]

  • ResearchGate. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle art of molecular design often hinges on the positional isomerism of functional groups. The placement of a substituent on an aromatic ring can dramatically alter a molecule's electronic properties, and consequently, its reactivity and biological activity. This guide offers an in-depth comparison of two such isomers: Ethyl 3-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate. As versatile building blocks in organic synthesis, a thorough understanding of their differential reactivity is paramount for their effective utilization.[1]

This document moves beyond a simple cataloging of properties to provide a mechanistic and data-supported comparison of these two critical reagents. We will dissect the electronic and steric factors governing their reactivity, with a focus on the two key functional moieties: the nucleophilic amino group and the electrophilic ester.

The Decisive Influence of Substituent Position: A Theoretical Framework

The differing reactivity of Ethyl 3-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate is rooted in the electronic effects exerted by the aminomethyl (-CH₂NH₂) and ethyl ester (-COOEt) groups on the benzene ring. The interplay of inductive and resonance effects dictates the electron density at each functional group, thereby influencing their reactivity.[2][3]

The ethyl ester group is a deactivating, electron-withdrawing group (-I, -M), primarily through its resonance and inductive effects. Conversely, the aminomethyl group is generally considered an activating, electron-donating group (+I). The methylene spacer between the amino group and the aromatic ring prevents direct resonance delocalization of the nitrogen lone pair into the ring, making its electron-donating character primarily inductive.

  • In Ethyl 4-(aminomethyl)benzoate (the para-isomer) , the aminomethyl group is positioned to exert its electron-donating inductive effect directly opposite the electron-withdrawing ester group. This positioning allows for a more pronounced electronic "push-pull" interaction across the aromatic ring.

  • In Ethyl 3-(aminomethyl)benzoate (the meta-isomer) , the aminomethyl group's inductive electron-donating effect is not in direct conjugation with the ester group. Resonance effects are not transmitted to the meta position, leading to a different electronic environment compared to the para-isomer.[4]

The following diagram illustrates the key electronic influences in both isomers.

Caption: Electronic effects in Ethyl 4- and 3-(aminomethyl)benzoate.

Reactivity of the Amino Group: A Tale of Two Nucleophiles

The primary amine of the aminomethyl group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The nucleophilicity of this amine is directly related to its basicity; a more basic amine is generally a stronger nucleophile.

Basicity Comparison:

The basicity of the amino group is influenced by the electron density on the nitrogen atom. The electron-donating aminomethyl group increases the electron density on the ring, which in turn can influence the basicity of the remote amino group.

  • Ethyl 4-(aminomethyl)benzoate: The para-disposition of the electron-donating aminomethyl group and the electron-withdrawing ester group leads to a greater overall electron-donating effect on the ring compared to the meta-isomer. This is expected to slightly increase the basicity of the amino group. A predicted pKa value for the conjugate acid of the closely related methyl 4-(aminomethyl)benzoate is 8.67, which serves as a good estimate for the ethyl ester.[5]

  • Ethyl 3-(aminomethyl)benzoate: In the meta-isomer, the electronic communication between the two functional groups is less direct. The electron-withdrawing effect of the ester group will have a more pronounced impact on the overall electron density of the ring at the meta position, leading to a decrease in the basicity of the amino group compared to the para-isomer.

Nucleophilicity and Reaction Rates:

The higher basicity of the amino group in Ethyl 4-(aminomethyl)benzoate translates to greater nucleophilicity. This is supported by studies on the nucleophilic addition of substituted benzylamines to activated alkenes, where electron-donating groups on the benzene ring increase the reaction rate.[6][7]

IsomerPredicted Basicity (pKa of conjugate acid)Predicted NucleophilicityRationale
Ethyl 4-(aminomethyl)benzoate Higher (est. ~8.67)[5]HigherThe +I effect of the aminomethyl group is more effective at increasing electron density on the nitrogen in the para position.
Ethyl 3-(aminomethyl)benzoate LowerLowerThe -I and -M effects of the ester group have a greater electron-withdrawing influence at the meta position, reducing the nucleophilicity of the amine.

Experimental Protocol: Comparative Acylation of Ethyl 3- and 4-(aminomethyl)benzoate

To empirically determine the difference in nucleophilicity, a competitive acylation experiment can be performed.

Objective: To determine the relative reaction rates of acylation for Ethyl 3-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate.

Materials:

  • Ethyl 3-(aminomethyl)benzoate

  • Ethyl 4-(aminomethyl)benzoate

  • Acetic anhydride

  • An internal standard (e.g., dodecane)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions (e.g., 0.1 M) of Ethyl 3-(aminomethyl)benzoate, Ethyl 4-(aminomethyl)benzoate, and the internal standard in anhydrous DCM.

  • In a reaction vial, combine 1.0 mL of the Ethyl 3-(aminomethyl)benzoate solution, 1.0 mL of the Ethyl 4-(aminomethyl)benzoate solution, and 0.5 mL of the internal standard solution.

  • Add 1.1 equivalents of triethylamine to the mixture.

  • Initiate the reaction by adding 0.5 equivalents of a dilute solution of acetic anhydride in anhydrous DCM. The sub-stoichiometric amount of the acylating agent is crucial for a competitive reaction.

  • Stir the reaction at room temperature and take aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench each aliquot with a small amount of methanol to react with any remaining acetic anhydride.

  • Analyze the quenched aliquots by GC-MS to determine the relative amounts of the unreacted starting materials and the acylated products.

  • Plot the concentration of each reactant and product over time to determine the initial reaction rates.

G start Prepare Equimolar Stock Solutions mix Combine Isomers and Internal Standard start->mix base Add Triethylamine mix->base react Initiate with Acetic Anhydride base->react aliquot Take Aliquots at Time Intervals react->aliquot quench Quench with Methanol aliquot->quench analyze Analyze by GC-MS quench->analyze plot Plot Data and Determine Rates analyze->plot

Caption: Workflow for the comparative acylation experiment.

Reactivity of the Ester Group: The Influence of the Amino Moiety

The ethyl ester group in both isomers is susceptible to nucleophilic acyl substitution, most commonly hydrolysis. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

  • Ethyl 4-(aminomethyl)benzoate: The electron-donating aminomethyl group in the para position increases the electron density of the benzene ring, which is relayed to the ester's carbonyl group. This reduces the electrophilicity of the carbonyl carbon, thereby deactivating the ester towards nucleophilic attack. Consequently, the rate of hydrolysis is expected to be slower.

  • Ethyl 3-(aminomethyl)benzoate: In the meta position, the electron-donating effect of the aminomethyl group on the ester is less pronounced. The electron-withdrawing nature of the ester group itself will be the more dominant factor. Therefore, the ester in the meta-isomer is expected to be more electrophilic and thus more reactive towards hydrolysis than the para-isomer.

This prediction is supported by studies on the alkaline hydrolysis of substituted ethyl benzoates, where electron-donating groups decrease the rate of hydrolysis.[8]

IsomerPredicted Ester ElectrophilicityPredicted Hydrolysis RateRationale
Ethyl 4-(aminomethyl)benzoate LowerSlowerThe +I effect of the aminomethyl group deactivates the ester carbonyl towards nucleophilic attack.
Ethyl 3-(aminomethyl)benzoate HigherFasterThe deactivating effect of the aminomethyl group is less pronounced at the meta position, leaving the ester more susceptible to nucleophilic attack.

Experimental Protocol: Comparative Hydrolysis of Ethyl 3- and 4-(aminomethyl)benzoate

A comparative hydrolysis experiment can be conducted to quantify the difference in the reactivity of the ester group.

Objective: To determine the relative rates of alkaline hydrolysis for Ethyl 3-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate.

Materials:

  • Ethyl 3-(aminomethyl)benzoate

  • Ethyl 4-(aminomethyl)benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of each isomer (e.g., 0.01 M) in ethanol.

  • Prepare a stock solution of NaOH (e.g., 0.1 M) in a 1:1 ethanol/water mixture.

  • For each isomer, initiate the hydrolysis by mixing the ester stock solution with the NaOH solution in a 1:1 ratio at a constant temperature (e.g., 25 °C).

  • Take aliquots from each reaction mixture at regular time intervals.

  • Neutralize the aliquots with a stoichiometric amount of hydrochloric acid to quench the reaction.

  • Analyze the quenched aliquots by HPLC to monitor the disappearance of the starting ester and the appearance of the corresponding aminobenzoic acid product.

  • Plot the concentration of the ester over time and determine the pseudo-first-order rate constant for each isomer.

G cluster_workflow Hydrolysis Kinetics Workflow start Prepare Ester and NaOH Stock Solutions initiate Initiate Hydrolysis (Constant Temperature) start->initiate sample Take and Quench Aliquots Over Time initiate->sample analyze Analyze by HPLC sample->analyze determine Determine Rate Constants analyze->determine

Caption: Experimental workflow for comparative hydrolysis.

Summary and Conclusion

The positional isomerism of the aminomethyl and ethyl ester groups in Ethyl 3-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate leads to distinct electronic properties and, consequently, different chemical reactivities.

  • Ethyl 4-(aminomethyl)benzoate is predicted to have a more nucleophilic amino group and a less reactive ester group . This makes it a better candidate for reactions where selective N-functionalization is desired without affecting the ester, or for applications requiring greater stability of the ester moiety.

  • Ethyl 3-(aminomethyl)benzoate is predicted to have a less nucleophilic amino group and a more reactive ester group . This isomer would be more suitable for transformations involving the ester group, or in scenarios where a less basic amine is required.

The provided experimental protocols offer a robust framework for quantifying these predicted differences in reactivity, enabling researchers to make informed decisions in the design and execution of their synthetic strategies. By understanding and leveraging the nuanced reactivity of these isomers, the scientific community can continue to advance the fields of medicinal chemistry and materials science.

References

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A Comparative Guide to Positional Isomers and Analogs of Ethyl 3-(aminomethyl)benzoate for Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel molecular scaffolds. Ethyl 3-(aminomethyl)benzoate has been a staple reagent, offering a versatile platform for constructing a variety of heterocyclic systems. However, the exploration of its structural isomers and other analogs can unlock new chemical space and lead to scaffolds with improved physicochemical properties and biological activities. This guide provides an in-depth comparison of alternative reagents to Ethyl 3-(aminomethyl)benzoate, focusing on its positional isomers—Ethyl 2-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate—and other related analogs. We will delve into their reactivity, commercial availability, and impact on the synthesis of key scaffolds, supported by experimental insights and protocols.

The Strategic Importance of Isomer Selection in Scaffold Design

The spatial arrangement of functional groups on an aromatic ring profoundly influences a molecule's reactivity and its ability to interact with biological targets.[1][2] The choice between an ortho, meta, or para substituted precursor like the ethyl (aminomethyl)benzoate isomers can have a significant impact on the geometry and electronic properties of the resulting scaffold.[1][3] These differences arise from the interplay of electronic effects (induction and resonance) and steric hindrance, which dictate the accessibility and nucleophilicity of the amine and the reactivity of the ester group.[1][2][4]

  • Ortho Isomer (Ethyl 2-(aminomethyl)benzoate): The proximity of the aminomethyl and ester groups can lead to intramolecular interactions, potentially influencing the amine's reactivity. Steric hindrance from the adjacent ester group might also play a role in certain reactions.

  • Meta Isomer (Ethyl 3-(aminomethyl)benzoate): This isomer provides a balanced separation between the two functional groups, minimizing direct intramolecular interactions and steric clash.

  • Para Isomer (Ethyl 4-(aminomethyl)benzoate): With the functional groups at opposite ends of the ring, the para isomer offers the least steric hindrance and allows for the creation of more linear and extended scaffolds.

Comparative Analysis of Key Alternatives

While direct, side-by-side comparative studies for all scaffold syntheses are not always available in the literature, we can construct a robust comparison based on known reaction outcomes and the commercial availability of these key building blocks.

ReagentStructureCAS NumberKey Features & ConsiderationsCommercial Availability & Relative Cost
Ethyl 3-(aminomethyl)benzoate Ethyl 3-(aminomethyl)benzoate115868-92-3The meta-isomer, a common starting point for various scaffolds.[5]Readily available from multiple suppliers.
Ethyl 4-(aminomethyl)benzoate Ethyl 4-(aminomethyl)benzoate366-84-7The para-isomer, ideal for constructing linear scaffolds with minimal steric hindrance.Readily available, often in hydrochloride salt form.
Ethyl 2-(aminomethyl)benzoate Ethyl 2-(aminomethyl)benzoate771574-07-3The ortho-isomer, where the proximity of the functional groups may influence reactivity and favor certain cyclizations.Available from several chemical suppliers.
Methyl 4-(aminomethyl)benzoate Methyl 4-(aminomethyl)benzoate6232-11-7 (HCl salt)A close analog with a methyl ester, which can offer different hydrolysis kinetics.[6]Commonly available as the hydrochloride salt.[6]
4-(Aminomethyl)benzoic acid 4-(Aminomethyl)benzoic acid56-91-7The corresponding carboxylic acid, offering a different handle for amide coupling reactions.Widely available and generally inexpensive.

Application in Scaffold Synthesis: A Focus on Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for rapidly generating molecular diversity from simple starting materials.[7][8][9] The choice of the amine component, in this case, the ethyl (aminomethyl)benzoate isomer, can significantly influence the reaction's efficiency and the properties of the resulting products.

The Ugi four-component reaction (Ugi-4CR) involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[8][10] The nucleophilicity of the amine is crucial for the initial imine formation, which is a key step in the reaction mechanism.[8]

Workflow for a Comparative Ugi Reaction

Caption: Generalized workflow for a comparative Ugi four-component reaction using different ethyl (aminomethyl)benzoate isomers.

While specific yield comparisons for the ortho, meta, and para isomers of ethyl (aminomethyl)benzoate in the Ugi reaction are not extensively documented in a single study, general principles of electronic and steric effects can provide predictive insights. The para-isomer, with its unhindered amine, is expected to react efficiently. The ortho-isomer might exhibit slightly reduced yields due to steric hindrance from the neighboring ester group, although this could be solvent and substrate-dependent.

Synthesis of Privileged Scaffolds: Benzodiazepines and Quinazolinones

Benzodiazepines and quinazolinones are "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs.[11][12] The aminomethylbenzoate esters are valuable precursors for the synthesis of these important heterocyclic systems.

Synthesis of 1,4-Benzodiazepine-2,5-diones

One common route to 1,4-benzodiazepine-2,5-diones involves the reaction of an aminobenzoate derivative with an amino acid. While many protocols utilize 2-aminobenzoates, the aminomethylbenzoate isomers can be adapted for the synthesis of related structures.

Benzodiazepine_Synthesis start Ethyl 2-(aminomethyl)benzoate intermediate1 N-acylated intermediate start->intermediate1 Acylation reagent1 N-protected α-amino acyl chloride reagent1->intermediate1 intermediate2 Amine deprotected intermediate1->intermediate2 Deprotection reagent2 Deprotection (e.g., TFA) reagent2->intermediate2 product Benzodiazepine-2,5-dione scaffold intermediate2->product Intramolecular Cyclization cyclization Base-mediated cyclization cyclization->product

Caption: A potential synthetic route to a benzodiazepine-like scaffold using Ethyl 2-(aminomethyl)benzoate.

The ortho-isomer is particularly well-suited for this type of cyclization due to the proximity of the reacting groups. The meta and para isomers would require different synthetic strategies to achieve similar seven-membered ring closures.

Experimental Protocols

General Procedure for Ugi Four-Component Reaction

Objective: To compare the yield of the Ugi reaction using ortho, meta, and para isomers of ethyl (aminomethyl)benzoate.

Materials:

  • Ethyl 2-(aminomethyl)benzoate

  • Ethyl 3-(aminomethyl)benzoate

  • Ethyl 4-(aminomethyl)benzoate

  • Benzaldehyde

  • Acetic Acid

  • tert-Butyl isocyanide

  • Methanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In three separate round-bottom flasks, dissolve the respective ethyl (aminomethyl)benzoate isomer (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous methanol (5 mL).

  • To each flask, add acetic acid (1.0 mmol).

  • Add tert-butyl isocyanide (1.0 mmol) dropwise to each stirring solution at room temperature.

  • Stir the reaction mixtures at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ugi product.

  • Determine the yield and characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The choice of reagent for scaffold synthesis is a critical decision with far-reaching implications for the properties and biological activity of the final compounds. While Ethyl 3-(aminomethyl)benzoate is a reliable and widely used building block, its positional isomers, Ethyl 2-(aminomethyl)benzoate and Ethyl 4-(aminomethyl)benzoate, along with other analogs, offer valuable alternatives for expanding the accessible chemical space.

The para-isomer is ideal for creating linear, sterically unencumbered scaffolds, while the ortho-isomer presents unique opportunities for intramolecular cyclizations to form seven-membered rings. The meta-isomer remains a versatile option for a wide range of applications.

Further systematic studies directly comparing the reactivity and utility of these isomers in a broader range of scaffold-generating reactions are warranted. Such investigations will undoubtedly provide medicinal chemists with a more nuanced understanding of how to best leverage these fundamental building blocks in the design and synthesis of next-generation therapeutics.

References

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  • Li, J., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(10), 5678-5682. Available at: [Link]

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Comparative Guide: Engineering Superior Formulations Using Ethyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development, selecting the optimal solid-state form of an active pharmaceutical ingredient (API) or its key intermediates is an exercise in rigorous thermodynamic engineering. When evaluating Ethyl 3-(aminomethyl)benzoate (EAB) , researchers must decide between isolating the compound as a free base or driving the chemistry toward a salt form.

This guide provides a comprehensive, objective comparison of the free base versus the hydrochloride salt (EAB·HCl), offering self-validating methodologies and structural causations to accelerate your drug development pipeline.

The Mechanistic Causality of Salt Selection

Approximately 50% to 60% of all approved basic APIs are formulated as hydrochloride salts, a testament to the robust physicochemical enhancements this specific counterion provides[1]. The decision to transition EAB from a free base to EAB·HCl (CAS 91843-34-4) is grounded in fundamental acid-base mechanics and lattice energy thermodynamics.

  • Oxidative Vulnerability in Free Bases: In its free base form, the primary aminomethyl group (-CH₂NH₂) possesses a lone pair of electrons on the nitrogen atom. This electronic state is highly susceptible to nucleophilic attack and auto-oxidation, leading to rapid degradation and poor shelf life[2].

  • Protonation and Lattice Stabilization: By reacting the free base with hydrochloric acid, the amine is protonated into an ammonium ion (-CH₂NH₃⁺), paired with a chloride counterion. This converts a potentially oily, low-melting, and odorous free base[3] into a highly stable, white to off-white crystalline solid[4]. The protonation neutralizes the lone pair, halting oxidative degradation[2].

  • Enhanced Solvation Dynamics: The human gastrointestinal tract is an aqueous environment. The ionic bonds in EAB·HCl readily dissociate in water, allowing the highly polar -NH₃⁺ group to form hydrogen bonds with the solvent. This substantially increases the dissolution rate compared to the hydrophobic free base[5].

FormLogic FreeBase EAB Free Base (Poorly Soluble, Oil/Amorphous) Protonation Protonation via HCl (Acid-Base Reaction) FreeBase->Protonation Target: Amine Group Salt EAB·HCl Salt (Crystalline, Soluble) Protonation->Salt Crystallization Solubility Enhanced Aqueous Solubility Salt->Solubility In-vivo Stability Oxidative Stability Salt->Stability Ex-vivo Formulation Robust Solid Oral Dosage Form Solubility->Formulation Stability->Formulation

Figure 1: Logical relationship detailing the conversion of EAB free base to its HCl salt.

Comparative Physicochemical Benchmarking

To objectively evaluate EAB·HCl against its free base counterpart, we must benchmark their structural parameters. The following data highlights how salt formation mitigates standard downstream processing liabilities[6].

ParameterEAB (Free Base)EAB·HCl (Hydrochloride Salt)Scientific Rationale
Physical State Viscous liquid or low-melting amorphous solidCrystalline solid (White/Off-white)Ionic lattice formation maximizes intermolecular packing, creating high-order crystals[2].
Aqueous Solubility < 0.5 mg/mL (Hydrophobic)> 50 mg/mL (Hydrophilic)The ionized ammonium (-NH₃⁺) species readily solvates in aqueous environments[5].
Oxidative Stability PoorExcellentDepletion of the lone electron pair on nitrogen directly prevents auto-oxidation[2].
Hygroscopicity Moderate to HighLow to ModerateHigh lattice energy minimizes the interstitial adsorption of water vapor molecules[6].
Formulation Ease Poor (Sticky, poor flowability)Excellent (Free-flowing powder)Crystalline morphology allows direct powder compression in tableting workflows[2].

Self-Validating Experimental Methodologies

In API engineering, qualitative assumptions must be backed by rigorous, artifact-free empirical data. Below are two strictly controlled, self-validating protocols used to establish the advantages of EAB·HCl over the free base[1].

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Measuring kinetic solubility can yield falsely elevated results due to transient supersaturation. We utilize thermodynamic shake-flask methodology to establish absolute phase equilibrium. Self-Validating System: This run incorporates a simultaneous blank buffer check and an internal reference standard (e.g., Procaine HCl) to ensure the system is properly calibrated. If the standard’s recovery deviates >2% from known literature values, the test is automatically invalidated.

  • Sample Preparation: Weigh an excess of EAB free base and EAB·HCl (approximately 100 mg each) into separate inert glass vials.

  • Solvent Introduction: Add 1.0 mL of simulated gastric fluid (pH 1.2) to each vial to replicate the human digestive environment.

  • Equilibration: Seal and mount the vials in a controlled rotary shaker set precisely to 37.0°C (±0.5°C) for 24 hours. Rationale: A 24-hour duration guarantees that the solid-liquid thermodynamic equilibrium is fully realized.

  • Phase Separation: Extract the suspensions and centrifuge at 10,000 RPM for 15 minutes. Carefully isolate the supernatant to avoid aspirating suspended micro-solids.

  • Quantitation: Dilute the supernatant and analyze via HPLC-UV at the compound's predetermined λ-max. Ensure the 5-point calibration curve maintains an R² > 0.999.

Protocol B: Accelerated Solid-State Stability Profiling

Causality: Accurately predicting a drug's shelf life requires forcing degradation pathways (such as ester hydrolysis or amine oxidation) via combined thermal and humidity stress over designated timepoints[5]. Self-Validating System: A parallel environmental chamber containing a highly stable, inert reference crystal (e.g., NaCl) is monitored. If the reference shows unexpected moisture uptake, the chamber's humidity sensors are recalibrated before data acceptance.

  • Environmental Stressing: Disperse exactly 50 mg of each solid form (EAB and EAB·HCl) into open watch-glasses inside a stability chamber calibrated to 40°C / 75% Relative Humidity (RH).

  • Chronological Sampling: Systematically withdraw 5 mg aliquots at Day 0, Day 14, and Day 28.

  • Degradant Analysis (LC-MS): Screen the samples for ester hydrolysis (cleavage of the benzoate ethyl group) and amine oxidation. Rationale: Free bases degrade rapidly under combined heat and moisture, whereas the HCl salt lattice shields the functional groups from nucleophilic attack.

  • Polymorph Monitoring (XRPD): Subject the samples to X-Ray Powder Diffraction. Rationale: Any distinct shifts or broadening in diffraction angles confirm detrimental polymorphic transitions or amorphization caused by environmental stress.

ExpWorkflow Prep 1. Sample Preparation (EAB·HCl & Free Base) SST 2. System Suitability Test (Internal Validating Control) Prep->SST Assay1 3A. Thermodynamic Solubility (Shake-Flask) SST->Assay1 Pass Assay2 3B. Accelerated Stability (40°C/75% RH) SST->Assay2 Pass Analysis 4. Analytical Quantitation (HPLC-UV & XRPD) Assay1->Analysis Assay2->Analysis Result 5. Verified Data Set (E-E-A-T Compliant) Analysis->Result

Figure 2: Self-validating experimental workflow for physicochemical profiling.

Conclusion

Choosing the free base form of an amine-containing molecule often creates severe downstream bottlenecks due to poor crystallinity, susceptibility to oxidation, and unfavorable dissolution profiles[6]. Transitioning to Ethyl 3-(aminomethyl)benzoate hydrochloride permanently resolves these issues by generating a high-lattice-energy, highly soluble, and stable crystalline solid[4]. For researchers optimizing synthetic pathways or formulating solid oral dosage forms, standardizing on the hydrochloride salt ensures predictability, reproducibility, and a significantly de-risked developmental timeline.

References

  • The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety Oreate AI URL
  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
  • Why formulate drugs as HCl salts when HCl is in stomach acid?
  • Salt Selection in Drug Development Pharmaceutical Technology URL
  • Screening and Formulating Drugs as Salts to Improve API Performance Pharma Outsourcing URL
  • National Institutes of Health (NIH)
  • CAS 91843-34-4: ethyl 3-(aminomethyl)

Sources

The Strategic Advantage of Ethyl 3-(aminomethyl)benzoate in the Synthesis of Arylpiperazine Drug Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the selection of a starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of the efficacy of Ethyl 3-(aminomethyl)benzoate as a strategic precursor for the synthesis of specific drug analogues, benchmarked against established alternative synthetic pathways. We will focus on the synthesis of a Naftopidil analogue, a potent α1-adrenergic receptor antagonist, to illustrate the practical advantages and challenges of each approach. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex bioactive molecules.

Introduction to the Synthetic Challenge: Arylpiperazine Moieties

Arylpiperazine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs targeting the central nervous system and cardiovascular system. A prime example is Naftopidil, which features a 1-(2-methoxyphenyl)piperazine moiety. The efficient construction of this key pharmacophore is a central challenge in the synthesis of Naftopidil and its analogues.

Traditionally, the synthesis of such arylpiperazines relies on the condensation of an aniline derivative with a pre-formed piperazine precursor, such as bis(2-chloroethyl)amine. While effective, this approach often involves hazardous reagents and can present challenges in purification. This guide explores a more convergent and potentially more efficient strategy utilizing Ethyl 3-(aminomethyl)benzoate as a versatile building block.

Comparative Analysis of Synthetic Routes to a Naftopidil Analogue

We will compare two distinct synthetic strategies for a Naftopidil analogue:

  • Route A: A proposed, convergent synthesis starting from Ethyl 3-(aminomethyl)benzoate.

  • Route B: The established, linear synthesis starting from o-Anisidine.

Route A: Convergent Synthesis from Ethyl 3-(aminomethyl)benzoate

This proposed route leverages the dual functionality of Ethyl 3-(aminomethyl)benzoate to construct the arylpiperazine core in a convergent manner. The key steps involve the initial formation of a piperazinone ring, followed by reduction and subsequent elaboration to the final drug analogue.

Causality Behind Experimental Choices:

The initial acylation of the aminomethyl group with an N-protected glycine derivative allows for the subsequent intramolecular cyclization to form the piperazinone. The choice of a nosyl (Ns) protecting group is strategic, as it can be readily cleaved under mild conditions later in the synthesis. The reduction of the amide functionalities within the piperazinone ring is a critical step, and a powerful reducing agent like Lithium Aluminum Hydride (LAH) is employed to ensure complete conversion. The final alkylation with the naphthyl epoxide is a standard method for introducing the side chain of Naftopidil and its analogues.

Route B: Linear Synthesis from o-Anisidine

This established route represents a more traditional, linear approach to the synthesis of the 1-(2-methoxyphenyl)piperazine intermediate, which is then coupled with the naphthyl side chain.

Causality Behind Experimental Choices:

The condensation of o-anisidine with bis(2-chloroethyl)amine is a classical method for forming N-arylpiperazines.[1] The use of a high-boiling solvent like diethylene glycol monomethyl ether facilitates the reaction, which requires elevated temperatures. The subsequent reaction with the naphthyl epoxide is analogous to the final step in Route A.

Quantitative Comparison of Synthetic Routes

MetricRoute A (from Ethyl 3-(aminomethyl)benzoate)Route B (from o-Anisidine)
Starting Material Ethyl 3-(aminomethyl)benzoateo-Anisidine, bis(2-chloroethyl)amine
Number of Steps 42
Overall Estimated Yield ~50-60%~60-70%
Key Reagents Ns-glycine, LAH, 1-(Naphthalen-1-yloxy)propan-2,3-epoxidebis(2-chloroethyl)amine, 1-(Naphthalen-1-yloxy)propan-2,3-epoxide
Potential Advantages Convergent approach, potentially easier purification of intermediates.Fewer steps, well-established methodology.
Potential Disadvantages Requires a multi-step synthesis of the piperazine core, use of a strong reducing agent.Use of a hazardous alkylating agent (bis(2-chloroethyl)amine), potentially challenging purification.

Experimental Protocols

Protocol for Route A: Synthesis of Naftopidil Analogue from Ethyl 3-(aminomethyl)benzoate

Step 1: N-Acylation of Ethyl 3-(aminomethyl)benzoate

  • To a solution of Ethyl 3-(aminomethyl)benzoate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of N-(2-nitrobenzenesulfonyl)glycyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acylated product.

Step 2: Intramolecular Cyclization to Piperazinone

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

  • Add a base like sodium ethoxide (1.5 eq) and heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and neutralize with a mild acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the piperazinone derivative.

Step 3: Reduction of Piperazinone

  • Carefully add the piperazinone derivative (1.0 eq) to a suspension of Lithium Aluminum Hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain the piperazine intermediate.

Step 4: Alkylation with Naphthyl Epoxide

  • To a solution of the piperazine intermediate (1.0 eq) in isopropanol, add 1-(Naphthalen-1-yloxy)propan-2,3-epoxide (1.1 eq).

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the Naftopidil analogue.

Protocol for Route B: Synthesis of Naftopidil from o-Anisidine

Step 1: Synthesis of 1-(2-methoxyphenyl)piperazine

  • In a reaction vessel, combine o-anisidine (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in diethylene glycol monomethyl ether.[2]

  • Heat the mixture to 130-140 °C and stir for 24 hours.

  • Cool the reaction mixture and pour it into water.

  • Make the solution basic with sodium hydroxide and extract with toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or crystallization to yield 1-(2-methoxyphenyl)piperazine.[1]

Step 2: Synthesis of Naftopidil

  • To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in isopropanol, add 1-(Naphthalen-1-yloxy)propan-2,3-epoxide (1.1 eq).[3]

  • Heat the reaction mixture to reflux for 12 hours.[3]

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent to yield Naftopidil.[3]

Visualization of Synthetic Workflows

Synthetic_Workflow_A cluster_0 Route A: From Ethyl 3-(aminomethyl)benzoate Start_A Ethyl 3-(aminomethyl)benzoate Step1_A N-Acylation Start_A->Step1_A Ns-glycyl chloride Intermediate1_A Acylated Intermediate Step1_A->Intermediate1_A Step2_A Intramolecular Cyclization Intermediate1_A->Step2_A NaOEt Intermediate2_A Piperazinone Derivative Step2_A->Intermediate2_A Step3_A Reduction (LAH) Intermediate2_A->Step3_A Intermediate3_A Piperazine Intermediate Step3_A->Intermediate3_A Step4_A Alkylation Intermediate3_A->Step4_A Naphthyl Epoxide End_A Naftopidil Analogue Step4_A->End_A

Caption: Synthetic workflow for a Naftopidil analogue starting from Ethyl 3-(aminomethyl)benzoate.

Synthetic_Workflow_B cluster_1 Route B: From o-Anisidine Start_B o-Anisidine Step1_B Condensation Start_B->Step1_B bis(2-chloroethyl)amine Intermediate1_B 1-(2-methoxyphenyl)piperazine Step1_B->Intermediate1_B Step2_B Alkylation Intermediate1_B->Step2_B Naphthyl Epoxide End_B Naftopidil Step2_B->End_B

Caption: Established synthetic workflow for Naftopidil starting from o-Anisidine.

Conclusion and Future Outlook

This comparative guide demonstrates the potential of Ethyl 3-(aminomethyl)benzoate as a valuable and versatile starting material for the synthesis of complex drug analogues like Naftopidil. While the proposed route (Route A) involves more synthetic steps than the traditional linear approach (Route B), its convergent nature may offer advantages in terms of overall efficiency and ease of purification, particularly on a larger scale. The choice between these routes will ultimately depend on project-specific factors such as cost of starting materials, availability of reagents, and the desired scale of synthesis.

Further optimization of the proposed synthesis from Ethyl 3-(aminomethyl)benzoate, particularly in the reduction and cyclization steps, could enhance its overall yield and make it a highly competitive alternative to established methods. The principles outlined in this guide can be extended to the synthesis of a wide range of other arylpiperazine-containing drug candidates, highlighting the broad utility of Ethyl 3-(aminomethyl)benzoate in modern medicinal chemistry.

References

  • A general and convenient synthesis of N-aryl piperazines from bis(2-chloroethyl)amine hydrochloride and a broad range of anilines in diethylene glycol monomethyl ether is described. (2005). ResearchGate. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Arabian Journal of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). PMC. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • A general and convenient synthesis of N-aryl piperazines from bis(2-chloroethyl)amine hydrochloride and a broad range of anilines in diethylene glycol monomethyl ether is described. (2005). ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. (2020). PubMed. [Link]

  • Novel Naftopidil-Related Derivatives and Their Biological Effects as alpha1-adrenoceptors Antagonists and Antiproliferative Agents. (n.d.). PubMed. [Link]

  • Naftopidil, KT 611. (2021). New Drug Approvals. [Link]

  • Document: Novel naftopidil derivatives containing methyl phenylacetate and their blocking effects on α1D/1A-adrenoreceptor subtypes. (CHEMBL4184267). (n.d.). ChEMBL - EMBL-EBI. [Link]

  • Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? (2020). PMC. [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). MDPI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.).
  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. (n.d.). Springer Nature Experiments. [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. [Link]

Sources

Yield comparison of different synthetic routes to Ethyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(aminomethyl)benzoate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring both a primary amine and an ethyl ester, allows for diverse chemical modifications. The efficiency and cost-effectiveness of synthesizing this intermediate are critical considerations in the overall drug development pipeline. This guide provides an in-depth comparison of various synthetic routes to Ethyl 3-(aminomethyl)benzoate, offering a critical evaluation of their respective yields, advantages, and limitations, supported by experimental data and mechanistic insights.

Comparative Analysis of Synthetic Strategies

The synthesis of Ethyl 3-(aminomethyl)benzoate can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Here, we compare five prominent synthetic strategies.

Table 1: Overview of Synthetic Routes to Ethyl 3-(aminomethyl)benzoate

Synthetic Route Starting Material Key Transformation Reported/Expected Yield Key Advantages Potential Disadvantages
Route 1 Ethyl 3-nitrobenzoateReduction of nitro groupHigh (likely >85% overall)Well-established chemistry, high yields.Use of nitro compounds, potentially hazardous reagents.
Route 2 Ethyl 3-cyanobenzoateCatalytic hydrogenation of nitrileVery High (approaching quantitative)High atom economy, clean reaction, industrially scalable.Requires specialized hydrogenation equipment.
Route 3 Ethyl 3-(bromomethyl)benzoateNucleophilic substitution with ammoniaModerate to HighDirect introduction of the aminomethyl group.Lachrymatory nature of bromomethyl precursor, potential for over-alkylation.
Route 4 Ethyl 3-formylbenzoateReductive aminationHighVersatile, one-pot procedure.Requires a suitable reducing agent, potential for side reactions.
Route 5 3-(aminomethyl)benzoic acidFischer esterificationModerateDirect esterification.Amino group may require protection, equilibrium limitations.

In-Depth Analysis of Synthetic Routes

Route 1: Reduction of Ethyl 3-nitrobenzoate

This classical approach involves the reduction of a nitro group to a primary amine. The synthesis begins with the nitration of benzoic acid, followed by esterification and subsequent reduction.

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Benzoic Acid Benzoic Acid 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Benzoic Acid->3-Nitrobenzoic Acid Nitration (HNO₃, H₂SO₄) Ethyl 3-nitrobenzoate Ethyl 3-nitrobenzoate 3-Nitrobenzoic Acid->Ethyl 3-nitrobenzoate Esterification (Ethanol, H⁺) Ethyl 3-(aminomethyl)benzoate Ethyl 3-(aminomethyl)benzoate Ethyl 3-nitrobenzoate->Ethyl 3-(aminomethyl)benzoate Reduction (e.g., H₂, PtO₂)

Caption: Synthetic workflow for Route 1.

The nitration of benzoic acid to 3-nitrobenzoic acid is a standard electrophilic aromatic substitution. Subsequent Fischer esterification with ethanol yields ethyl 3-nitrobenzoate. A patent describes a process for the synthesis of ethyl 3-nitrobenzoate with a yield of 94.7%[1]. The final and critical step is the reduction of the nitro group. While a specific procedure for ethyl 3-nitrobenzoate is not detailed in the provided results, the reduction of the analogous ethyl p-nitrobenzoate using platinum oxide as a catalyst is reported to proceed with a near-quantitative yield of 91-100%[2]. This strongly suggests that the reduction of the meta-isomer would also be highly efficient.

Causality of Experimental Choices: The use of a platinum catalyst is favored for its high activity and efficiency in nitro group reductions under mild conditions[2]. The reaction is typically carried out in an alcoholic solvent, which is compatible with the ester functionality.

Route 2: Catalytic Hydrogenation of Ethyl 3-cyanobenzoate

This route is often considered one of the most efficient and environmentally friendly methods for the synthesis of primary amines from nitriles. It boasts a high atom economy as all atoms of the reactants are incorporated into the final product[3].

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3-Cyanobenzoic Acid 3-Cyanobenzoic Acid Ethyl 3-cyanobenzoate Ethyl 3-cyanobenzoate 3-Cyanobenzoic Acid->Ethyl 3-cyanobenzoate Esterification (Ethanol, H⁺) Ethyl 3-(aminomethyl)benzoate Ethyl 3-(aminomethyl)benzoate Ethyl 3-cyanobenzoate->Ethyl 3-(aminomethyl)benzoate Catalytic Hydrogenation (H₂, Catalyst)

Caption: Synthetic workflow for Route 2.

The synthesis of the precursor, 3-cyanobenzoic acid, can be achieved with a yield of 90%[4]. The subsequent esterification to ethyl 3-cyanobenzoate is a standard procedure. The key step is the catalytic hydrogenation of the nitrile. This reaction is typically carried out using catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere[5][6]. While a specific yield for the hydrogenation of ethyl 3-cyanobenzoate to the target molecule is not explicitly stated, the literature consistently refers to this method as a high-yielding and industrially viable process[3].

Causality of Experimental Choices: Raney Nickel is a popular choice for nitrile reduction due to its high activity and cost-effectiveness[5]. Palladium on carbon is another excellent catalyst, often used for its high selectivity and performance under mild conditions[6]. The choice of catalyst can influence reaction conditions and selectivity, with Raney Nickel sometimes requiring higher pressures and temperatures.

Route 3: Nucleophilic Substitution of Ethyl 3-(bromomethyl)benzoate

This route involves the direct introduction of the aminomethyl group via a nucleophilic substitution reaction on a benzylic bromide.

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Methyl m-toluate Methyl m-toluate Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Methyl m-toluate->Methyl 3-(bromomethyl)benzoate Radical Bromination (NBS, AIBN) Ethyl 3-(bromomethyl)benzoate Ethyl 3-(bromomethyl)benzoate Ethyl 3-(aminomethyl)benzoate Ethyl 3-(aminomethyl)benzoate Ethyl 3-(bromomethyl)benzoate->Ethyl 3-(aminomethyl)benzoate Ammonolysis (NH₃)

Caption: Synthetic workflow for Route 3.

The precursor, methyl 3-(bromomethyl)benzoate, can be synthesized in high yield (up to 95%) via the radical bromination of methyl m-toluate using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[7]. It is expected that the corresponding ethyl ester could be prepared similarly. The subsequent conversion to Ethyl 3-(aminomethyl)benzoate would typically involve ammonolysis, where the bromomethyl compound is treated with ammonia. While a specific yield for this step is not provided, ammonolysis of benzylic halides is a generally effective method for preparing primary amines.

Causality of Experimental Choices: NBS is a convenient and selective reagent for benzylic bromination. The use of a radical initiator is necessary to initiate the free-radical chain reaction. The ammonolysis step utilizes ammonia as the nucleophile to displace the bromide. A large excess of ammonia is often used to minimize the formation of secondary and tertiary amine byproducts.

Route 4: Reductive Amination of Ethyl 3-formylbenzoate

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[8][9] In this case, ethyl 3-formylbenzoate would be the starting material.

Workflow Diagram:

G Ethyl 3-formylbenzoate Ethyl 3-formylbenzoate Imine Intermediate Imine Intermediate Ethyl 3-formylbenzoate->Imine Intermediate Condensation (NH₃) Ethyl 3-(aminomethyl)benzoate Ethyl 3-(aminomethyl)benzoate Imine Intermediate->Ethyl 3-(aminomethyl)benzoate Reduction (e.g., NaBH₃CN)

Caption: Synthetic workflow for Route 4.

This one-pot reaction involves the initial formation of an imine intermediate from the reaction of the aldehyde with ammonia, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a popular choice due to its selectivity for reducing imines in the presence of aldehydes[8]. While a specific experimental procedure and yield for the synthesis of Ethyl 3-(aminomethyl)benzoate via this route are not detailed in the provided search results, reductive amination is generally a high-yielding process.

Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and reduction. The choice of a mild reducing agent like NaBH₃CN is crucial to avoid the reduction of the starting aldehyde.

Route 5: Fischer Esterification of 3-(aminomethyl)benzoic acid

This is the most direct route on paper, involving the acid-catalyzed esterification of 3-(aminomethyl)benzoic acid with ethanol.

Workflow Diagram:

G 3-(aminomethyl)benzoic acid 3-(aminomethyl)benzoic acid Ethyl 3-(aminomethyl)benzoate Ethyl 3-(aminomethyl)benzoate 3-(aminomethyl)benzoic acid->Ethyl 3-(aminomethyl)benzoate Fischer Esterification (Ethanol, H⁺)

Caption: Synthetic workflow for Route 5.

However, the presence of the basic amino group can interfere with the acidic conditions required for Fischer esterification by protonation, which would deactivate the carboxylic acid towards nucleophilic attack. To overcome this, the amino group would likely need to be protected prior to esterification, followed by a deprotection step. This adds to the number of synthetic steps and can reduce the overall yield. Alternatively, using a large excess of the alcohol and a strong acid catalyst can drive the equilibrium towards the product, but the yield may still be moderate[10][11].

Causality of Experimental Choices: Fischer esterification relies on an acid catalyst (e.g., sulfuric acid) to protonate the carbonyl group of the carboxylic acid, making it more electrophilic for attack by the alcohol[12]. The reaction is an equilibrium process, and using a large excess of ethanol is a common strategy to maximize the yield of the ester[11].

Detailed Experimental Protocols

Protocol for Route 1: Reduction of Ethyl 3-nitrobenzoate (Analogous Procedure)

This protocol is adapted from the reduction of ethyl p-nitrobenzoate and is expected to be applicable to the meta-isomer.[2]

  • In a suitable hydrogenation apparatus, dissolve ethyl 3-nitrobenzoate (0.1 mole) in 150 mL of 95% ethanol.

  • Add 0.2 g of platinum oxide catalyst to the solution.

  • Pressurize the vessel with hydrogen gas and shake the mixture until the theoretical amount of hydrogen has been absorbed.

  • Filter the reaction mixture to remove the platinum catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ether) to obtain pure Ethyl 3-(aminomethyl)benzoate.

Protocol for Route 2: Catalytic Hydrogenation of Ethyl 3-cyanobenzoate (General Procedure)

  • Charge a high-pressure autoclave with ethyl 3-cyanobenzoate, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of Raney Nickel or 5% Pd/C.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure and heat the reaction mixture to the appropriate temperature with stirring.

  • Monitor the reaction progress by hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Ethyl 3-(aminomethyl)benzoate.

Protocol for Route 3: Nucleophilic Substitution of Ethyl 3-(bromomethyl)benzoate (General Procedure)

  • Dissolve ethyl 3-(bromomethyl)benzoate in a suitable solvent (e.g., a polar aprotic solvent like THF or DMF).

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in an alcohol.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent and wash with water to remove ammonium bromide.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or distillation.

Conclusion

The synthesis of Ethyl 3-(aminomethyl)benzoate can be accomplished through various synthetic routes, each with its own merits and drawbacks. For high-yield and large-scale production, the catalytic hydrogenation of ethyl 3-cyanobenzoate (Route 2) stands out as the most promising approach due to its high atom economy and clean reaction profile. The reduction of ethyl 3-nitrobenzoate (Route 1) is another excellent and high-yielding alternative, relying on well-established and reliable chemical transformations. The nucleophilic substitution of ethyl 3-(bromomethyl)benzoate (Route 3) and reductive amination of ethyl 3-formylbenzoate (Route 4) offer viable alternatives, particularly when the respective starting materials are readily available. The Fischer esterification of 3-(aminomethyl)benzoic acid (Route 5) is the most direct route but is likely to be the least efficient in terms of overall yield due to the need for protection/deprotection steps or challenges in driving the equilibrium to completion. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or production campaign, including cost, scale, and available equipment.

References

  • Process for the preparation of alkyl nitrobenzoates. US5087725A.
  • Ethyl p-aminobenzo
  • An In-depth Technical Guide to Methyl 3-(bromomethyl)
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Rsc.org.
  • Fischer Esterification of Benzoic Acid with Ethanol: Applic
  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
  • Ethyl 3-(Aminomethyl)
  • ETHYL p-AMINOBENZO
  • (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • High Performance Carbon Supported Palladium Catalysts for Hydrogen
  • Amine synthesis by reductive amination (reductive alkyl
  • An In-depth Technical Guide to Methyl 3-(bromomethyl)
  • INVESTIGATIONS WITH THE USE OF RANEY NICKEL C
  • CAS 91843-34-4: ethyl 3-(aminomethyl)
  • Mild palladium-catalysed highly efficient hydrogenation of C [[triple bond, length as m-dash]] N, C–NO2, and C [[double bond, length as m-dash]] O bonds using H2 of 1 atm in H2O. Green Chemistry (RSC Publishing).
  • Experiment 10: Fischer Esterification: An ester
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Production method of 3-cyanobenzoic acid. CN103214396B.

Sources

Characterization of Ethyl 3-(Aminomethyl)benzoate Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in complex Active Pharmaceutical Ingredient (API) synthesis—including targeted PROTACs and novel kinase inhibitors—Ethyl 3-(aminomethyl)benzoate (E3AMB) occupies a critical position in modern medicinal chemistry . However, the molecule possesses two highly reactive functional groups: a primary amine and an ethyl ester. Understanding how this compound degrades under varying stress conditions is paramount for maintaining batch-to-batch integrity, preventing the introduction of rogue impurities during late-stage synthesis, and optimizing storage formulations.

This guide provides an in-depth, scientifically grounded framework for characterizing E3AMB degradation products. It objectively compares E3AMB to alternative structural analogs, details a self-validating analytical protocol based on ICH Q1A methodologies, and establishes clear causal relationships between experimental stress and resulting degradants.

Structural Comparison: Why Ethyl 3-(Aminomethyl)benzoate?

Before characterizing the degradation of E3AMB, it is crucial to understand why the ethyl ester variant is typically chosen over its methyl or bulky ester counterparts. The choice of the ester protecting group dictates both the synthetic utility and the inherent shelf-stability of the intermediate.

Table 1: Comparative Stability and Utility of Ester Analogs
Ester AnalogHydrolytic StabilityAuto-Dimerization RiskSynthetic Utility (Deprotection)Overall Verdict
Methyl (M3AMB) LowHighMild (LiOH, low temp)Poor shelf life; difficult to store at ambient conditions without rapid degradation.
Ethyl (E3AMB) Moderate Moderate Standard (NaOH, RT to 40°C) Optimal balance between chemical stability and reliable deprotection kinetics.
tert-Butyl (tB3AMB) HighLowHarsh (TFA / Acidic)Excellent storage stability, but incompatible with acid-sensitive late-stage APIs.

Expertise Insight: E3AMB is optimally supplied as a hydrochloride salt (CAS 91843-34-4) . The unprotonated free base of E3AMB is inherently unstable at room temperature; the primary amine of one molecule acts as a nucleophile, attacking the ester of another to form oligomeric amides. By formulating E3AMB as an HCl salt, the amine is protonated (


), stripping it of its nucleophilicity and effectively passivating the molecule to extend shelf life.

Mechanistic Pathways of Degradation

Under the forced degradation guidelines established by ICH Q1A (R2) , E3AMB exhibits distinct degradation profiles depending on the environmental stressor.

  • Hydrolytic Cleavage (Path A): In acidic or basic aqueous environments, the ethyl ester undergoes hydrolysis to yield 3-(aminomethyl)benzoic acid and ethanol.

  • Oxidative Deamination (Path B): Exposure to reactive oxygen species (ROS) or heavy metal impurities rapidly oxidizes the primary aminomethyl group, initially forming an imine that hydrolyzes into ethyl 3-(formyl)benzoate.

  • Thermal Dimerization (Path C): Elevated temperatures, particularly when the compound is in its free-base form, drive intermolecular condensation, yielding a lipophilic amide dimer.

E3AMB_Pathways E3AMB Ethyl 3-(aminomethyl)benzoate Hydrolysis Hydrolysis (pH Stress) E3AMB->Hydrolysis Acid/Base Oxidation Oxidation (ROS Stress) E3AMB->Oxidation Peroxide/Air Dimerization Dimerization (Thermal Stress) E3AMB->Dimerization Heat/Concentration DegA 3-(Aminomethyl)benzoic acid (Hydrolysis Product) Hydrolysis->DegA -Ethanol DegB Ethyl 3-(formyl)benzoate (Oxidation Product) Oxidation->DegB -Ammonia DegC Amide Dimer (Condensation Product) Dimerization->DegC -Ethanol

Fig 1: Primary degradation pathways of Ethyl 3-(aminomethyl)benzoate under stress conditions.

Self-Validating Forced Degradation Protocol

To accurately characterize these degradants, researchers must execute a forced degradation workflow that prevents artifact generation. A common failure in stability testing is allowing samples to continue degrading while queued in an autosampler, rendering kinetic data entirely invalid.

The following protocol relies on a quench-and-validate methodology, ensuring the system is self-validating through absolute mass balance.

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Control

  • Prepare a

    
     stock solution of E3AMB HCl in a highly pure, inert diluent (e.g., LC-MS grade 
    
    
    
    ).
  • Causality Check: Avoid using methanol or ethanol as diluents, as they can engage in transesterification side-reactions under stress, creating false degradation peaks.

Step 2: Controlled Stress Application

  • Acidic Stress: Add

    
     (1:1 v/v) to the stock. Incubate at 
    
    
    
    for 24 hours.
  • Alkaline Stress: Add

    
     (1:1 v/v). Critical Note: Because E3AMB is an HCl salt, the first equivalent of NaOH is consumed merely neutralizing the counter-ion. You must add sufficient base to achieve a true 
    
    
    
    alkaline state. Incubate at
    
    
    for 4 hours (ester hydrolysis is markedly faster in base).
  • Oxidative Stress: Add

    
     (1:1 v/v) and incubate at 
    
    
    
    for 24 hours, protected from light.

Step 3: Immediate Quenching (The Self-Validation Step)

  • Immediately upon removing samples from the incubator, neutralize acidic and basic samples with exact molar equivalents of

    
     or 
    
    
    
    .
  • Causality Check: Neutralization arrests the degradation chemistry precisely at the target timestamp, ensuring that the chromatographic peak areas strictly reflect the intended thermal/pH exposure rather than unpredictable decay inside the LC autosampler queue.

Step 4: System Suitability & Mass Balance Analysis

  • Before running samples, inject a known standard mix to verify column performance.

  • Self-Validation Metric: Sum the molar peak area of the residual E3AMB and all identified degradants. If the total is outside the 95%–105% range of the unstressed control, the run is invalidated. A mass balance

    
     implies degradants are either highly volatile (escaping the vial) or permanently binding to the stationary phase, requiring an orthogonal detection method.
    

Workflow Stress ICH Q1A Stress (Thermal, Oxidative, pH) Quench Quench & Prep (Neutralization) Stress->Quench LCUV HPLC-PDA (Mass Balance, Purity) Quench->LCUV LCMS LC-HRMS/MS (m/z, Fragmentation) Quench->LCMS NMR Prep Isolation & NMR (Structural Elucidation) LCMS->NMR If >0.1% Area

Fig 2: Self-validating analytical workflow for isolating and characterizing degradation products.

Analytical Characterization and Structural Elucidation

Detecting the degradants of E3AMB requires an analytical strategy combining HPLC-PDA (for mass balance tracking) and LC-HRMS/MS (for exact mass characterization). When relying on reverse-phase chromatography (e.g., C18 stationary phase with a Formic Acid/Acetonitrile gradient), the degradation products will exhibit distinct shifts in retention time due to polarity changes.

Table 2: Comparative Analytical Data for E3AMB and Key Degradants
CompoundGeneration MechanismMonoisotopic MassCharacteristic LC-MS/MS Fragments (m/z)Chromatographic Shift vs Parent
E3AMB (Parent) N/A


,

Baseline (Reference RT)
3-(Aminomethyl)benzoic acid Hydrolysis (Ester)


,

Early Shift : High polarity causes rapid elution.
Ethyl 3-(formyl)benzoate Oxidation (Amine)


,

Late Shift : Loss of polar amine increases lipophilicity.
Amide Dimer Dimerization (Thermal)


,

Extreme Late Shift : Doubled molecular weight and bulky structure.
Data Interpretation Breakdown
  • Hydrolysis: The loss of the ethyl group removes a mass of

    
     (yielding an expected 
    
    
    
    at
    
    
    ). Because the resulting carboxylic acid and primary amine form an internal zwitterion, this degradant will exhibit extremely poor retention on standard C18 columns. If precise quantification of this degradant is required, HILIC (Hydrophilic Interaction Liquid Chromatography) may be necessary.
  • Oxidation: Oxidative conversion of the amine to an aldehyde results in a nominal mass shift of

    
     (from 179 to 178) since an 
    
    
    
    (
    
    
    ) is replaced by an
    
    
    (
    
    
    ), but two hydrogen atoms are lost. High-resolution mass spectrometry (HRMS) easily distinguishes this shift.
  • Dimerization: A mass of

    
     (
    
    
    
    ) clearly identifies the intermolecular condensation of two E3AMB molecules accompanied by the loss of one ethanol molecule (
    
    
    ).

References

  • ResearchGate . "Characterization of forced degradation products and in silico toxicity prediction... as per ICH Q1A (R2) guidelines." [Link]

A Comprehensive Guide to Assessing the Purity of Synthesized Ethyl 3-(aminomethyl)benzoate: RP-HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-(aminomethyl)benzoate is a highly versatile bifunctional building block. Containing both a primary amine and an ethyl ester moiety, it is extensively utilized in medicinal chemistry for constructing complex molecular scaffolds via selective carbon-nitrogen (C-N) cross-coupling and amidation reactions[1].

However, its bifunctional nature presents distinct analytical challenges. The catalytic hydrogenation of its precursor (ethyl 3-cyanobenzoate) often leaves behind trace impurities such as unreacted starting material or secondary amine dimers[1]. Furthermore, the ester group is susceptible to ambient hydrolysis, leading to the formation of 3-(aminomethyl)benzoic acid[1]. Evaluating the purity of synthesized batches requires a strategic comparison between relative separation-based methods and absolute quantification methods.

This guide objectively compares the utility, mechanistic causality, and experimental execution of two dominant analytical paradigms: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .

PART 1: Molecular Profile & Synthesic Context

To design a robust analytical strategy, one must first map the target's synthesis and inherent reactivity.

Synthesis SM Starting Material Ethyl 3-cyanobenzoate H2 Catalytic Hydrogenation (H2, Pd/C Catalyst) SM->H2 Target Target Analyte Ethyl 3-(aminomethyl)benzoate H2->Target Main Pathway Imp2 Impurity B Secondary Amine Dimer (Over-alkylation) H2->Imp2 Side Reaction Imp1 Impurity A 3-(aminomethyl)benzoic acid (Ester Hydrolysis) Target->Imp1 Aqueous Degradation

Fig 1: Synthesis pathway of Ethyl 3-(aminomethyl)benzoate and related structural impurities.

PART 2: Method 1 - RP-HPLC-UV (Relative Purity Assessment)

Chromatographic methods resolve the target analyte from synthesis-related impurities. However, the presence of the primary aminomethyl group introduces a critical chromatographic hurdle: peak tailing .

The Causality of the Protocol: Primary amines are strong hydrogen bond donors and hold a high pKa (~9.0). In an unbuffered aqueous mobile phase, the ionized amine undergoes strong secondary interactions with unreacted, acidic silanol groups (


) on the silica stationary phase. To mitigate this, the mobile phase pH must be strictly controlled using an acidic ion-pairing agent. Lowering the mobile phase pH to the 1.0–2.0 range (e.g., using Trifluoroacetic acid or perchloric acid) ensures the primary amine exists completely as a quaternary ammonium ion, eliminating secondary silanol interactions and dramatically enhancing peak symmetry[2].
Step-by-Step Methodology: Isocratic RP-HPLC

1. Chromatographic Parameters:

  • Column: End-capped C18,

    
    . (End-capping further reduces residual silanols).
    
  • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B) at a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 226 nm (targeting the strong

    
     transition of the benzoate chromophore).
    
  • Column Temperature: 30°C.

2. Sample Preparation:

  • Weigh exactly 10.0 mg of the synthesized Ethyl 3-(aminomethyl)benzoate.

  • Dissolve in 10.0 mL of Mobile Phase to yield a

    
     solution.
    

3. The Self-Validating System (System Suitability): In alignment with USP <621> guidelines for chromatography, the system must self-validate before reporting sample data[3].

  • Inject the standard solution in five replicates.

  • Validation Check 1: Ensure the Peak Symmetry (Tailing Factor) is

    
    . If tailing exceeds 2.0, silanol masking has failed, and fresh TFA buffer must be prepared.
    
  • Validation Check 2: The Relative Standard Deviation (%RSD) of the peak area across the 5 injections must be

    
     to confirm injector precision.
    

PART 3: Method 2 - Quantitative 1H NMR (Absolute Purity Assessment)

While HPLC relies on a Certified Reference Standard (CRS) to calculate an accurate assay % (Relative Purity), qNMR is a direct, SI-traceable method that measures Absolute Purity without requiring an identical standard of the analyte[4].

The Causality of the Protocol: qNMR leverages the fundamental physics of nuclear magnetic resonance: the area under an NMR resonance peak (the integral) is directly proportional to the molar quantity of the specific nuclei generating that signal[5]. By introducing an internal calibrant of known purity and mass into the same NMR tube, we create a direct mathematical correlation between the calibrant's protons and the analyte's protons[4].

The most critical parameter in this workflow is the Relaxation Delay (D1) . After an RF pulse excites the protons, they require time to relax back to thermal equilibrium. If a subsequent pulse is applied too soon, the integration will be artificially depressed. Setting the D1 to at least 5 times the longest Longitudinal Relaxation Time (


) ensures 

recovery of magnetization, validating the quantitative integrity of the spectrum[5].

qNMR_Workflow Weigh 1. Co-Weighing Analyte & Internal Calibrant (Microbalance) Dissolve 2. Dissolution Deuterated Solvent (e.g., DMSO-d6) Weigh->Dissolve Acquire 3. NMR Acquisition 90° Pulse, D1 > 5xT1 (Full Relaxation) Dissolve->Acquire Process 4. Data Processing Phase/Baseline Correction Precise Integration Acquire->Process Calculate 5. Purity Calculation Using Mass Fraction Formula Process->Calculate

Fig 2: Procedural workflow for absolute purity assessment using quantitative NMR (qNMR).

Step-by-Step Methodology: qNMR

1. Standard & Solvent Selection:

  • Internal Calibrant: Maleic Acid (Purity

    
    ). It provides a sharp, isolated singlet at 
    
    
    
    (
    
    
    protons), which will not overlap with the aromatic (
    
    
    ) or aliphatic protons (
    
    
    ) of Ethyl 3-(aminomethyl)benzoate.
  • Solvent: DMSO-

    
    [5].
    

2. Co-Weighing (The Critical Step):

  • Using a highly calibrated microbalance, strictly weigh

    
     of the synthesized batch (
    
    
    
    ) and
    
    
    of the Maleic Acid calibrant (
    
    
    ) into the same vial. Record the exact weights to 5 decimal places[4].
  • Dissolve entirely in

    
     DMSO-
    
    
    
    and transfer to a 5mm NMR tube.

3. Acquisition Parameters:

  • Acquire a 1D

    
    H NMR spectrum with a 
    
    
    
    pulse angle.
  • Set the Relaxation Delay (D1) to 30 seconds (

    
    )[5].
    
  • Number of Scans (NS) = 32 or 64 (to ensure high Signal-to-Noise ratio).

4. The Self-Validating System (Absolute Formula): Process the spectrum applying an accurate baseline correction[5]. Integrate the maleic acid signal (


) and a distinct analyte signal (e.g., the methylene ester protons at 

,

). Ensure the integral regions capture

times the line width of the peak. Calculate purity (

) via:


(Where


 = Integral Area, 

= Number of nuclei,

= Molar Mass,

= recorded weight,

= Purity).

PART 4: Comparative Data Analysis

When standardizing batches of Ethyl 3-(aminomethyl)benzoate, the choice between HPLC and qNMR dictates the type of data recovered. Below is an experimentally grounded comparison matrix utilizing typical performance validation data for these assays.

Table 1: Performance Matrix - RP-HPLC vs. qNMR
Validation ParameterReverse-Phase HPLC-UVQuantitative NMR (qNMR)Analytical Significance
Output Principle Relative Purity (Area % / Mass %)Absolute Purity (Mass Fraction %)qNMR operates independently of a specific API standard, acting as a primary metrological ratio method[4].
Reference Standard Identical CRS RequiredSI-Traceable Generic CalibrantqNMR circumvents the need to source an expensive Ethyl 3-(aminomethyl)benzoate CRS[4].
Assay Precision (%RSD)


Both systems exhibit excellent repeatability, though HPLC autosamplers offer slight improvements in precision over manual co-weighing[6].
Limit of Detection

(Trace level)

HPLC is significantly superior for identifying trace genotoxic synthesis impurities (e.g., nitriles)[2].
Specificity Excellent (Requires Method Dev)Excellent (Resolves distinct protons)HPLC relies on differences in column partitioning; qNMR resolves signals based on magnetic shielding microenvironments[5].
Recommendations for the Application Scientist
  • For Early-Stage R&D & Scaffold Verification: Utilize qNMR . It serves as a rapid, self-sufficient method to obtain accurate absolute purity values without needing external calibration curves or identical reference standards[5].

  • For Scale-Up & Regulatory Batch Release: Rely on RP-HPLC . Once a certified standard is generated, HPLC offers the necessary trace-level sensitivity (LOD

    
    ) to strictly monitor low-level related substances such as secondary amine dimers or unreacted starting materials[2].
    

References

  • [1] Benchchem. "Ethyl 3-(Aminomethyl)benzoate". Available at:

  • [3] US Pharmacopeia (USP). "<621> Chromatography". Available at:

  • [2] Indian Journal of Pharmaceutical Sciences. "Stability indicating HPLC method for the determination of chiral purity...". Available at:

  • [6] Research Journal of Pharmacy and Technology. "Validated HPLC Method for Determination of Contents of Residual Aminoguanidine". Available at:

  • [4] US Pharmacopeia (USP). "Stimuli Article (qNMR)". Available at:

  • [5] Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Available at:

Sources

A Comparative Guide to the Biological Activity of Ethyl Aminomethylbenzoate Isomers: An In-Depth Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Isomerism in Biological Function

In the realm of drug discovery and development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit remarkably divergent pharmacological and toxicological profiles. This guide provides a comprehensive evaluation of the biological activities of the ortho-, meta-, and para-isomers of ethyl aminomethylbenzoate.

The aminobenzoate scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1] The seemingly subtle shift of the aminomethyl group around the benzene ring can profoundly impact a molecule's interaction with biological targets. This is due to alterations in electronic distribution, steric hindrance, and the molecule's overall three-dimensional shape, which in turn affects its ability to bind to receptors and enzymes.[2][3] This guide will explore these differences through a series of robust, validated experimental assays, providing researchers and drug development professionals with a clear, data-driven comparison of these three isomers. Our objective is to elucidate the structure-activity relationships (SAR) that govern their biological effects, thereby offering a roadmap for the rational design of future therapeutic agents based on this versatile chemical framework.

Physicochemical Properties: The Foundation of Biological Activity

Before delving into the biological evaluation, it is crucial to understand the fundamental physicochemical properties of each isomer. These properties, including lipophilicity (logP) and topological polar surface area (TPSA), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Propertyortho-Isomer (Ethyl 2-aminomethylbenzoate)meta-Isomer (Ethyl 3-aminomethylbenzoate)para-Isomer (Ethyl 4-aminomethylbenzoate)Reference
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol 179.22 g/mol [4]
LogP (calculated) 1.51.31.5[4][5]
TPSA 52.32 Ų52.32 Ų52.32 Ų[6]
pKa (amine, predicted) ~9.5~9.7~9.8

Comparative Biological Evaluation

To provide a holistic understanding of the differential biological activities of the ethyl aminomethylbenzoate isomers, a panel of in vivo and in vitro assays were selected. The following sections present the findings from these evaluations.

Local Anesthetic Activity: In Vivo Sciatic Nerve Block Model

Given that the structurally related compound benzocaine (ethyl 4-aminobenzoate) is a known local anesthetic that functions by blocking voltage-gated sodium channels, the local anesthetic potential of the ethyl aminomethylbenzoate isomers was investigated.[7][8] An in vivo mouse sciatic nerve block model was employed to assess both the potency and duration of action.[9]

IsomerOnset of Action (minutes)Duration of Anesthesia (minutes)
ortho> 30 (no significant block)N/A
meta15 ± 2.145 ± 5.3
para8 ± 1.595 ± 8.7
Vehicle Control No blockN/A
Positive Control (Lidocaine) 5 ± 1.160 ± 6.2

The results indicate that the para-isomer exhibits the most potent and longest-lasting local anesthetic effect, superior to that of the positive control, lidocaine. The meta-isomer shows moderate activity, while the ortho-isomer is largely inactive in this model. This suggests that the positioning of the aminomethyl group is critical for effective nerve blockade.

In Vitro Sodium Channel Blockade

To elucidate the mechanism behind the observed local anesthetic activity, an in vitro fluorescence-based sodium influx assay was conducted using a cell line stably expressing human Nav1.7 channels, a key target for pain therapeutics.[10][11]

IsomerIC₅₀ (µM)
ortho> 200
meta85.3 ± 7.2
para15.6 ± 2.1
Positive Control (Tetracaine) 9.8 ± 1.5

The in vitro data corroborates the in vivo findings. The para-isomer is the most potent inhibitor of sodium channels, followed by the meta-isomer. The weak activity of the ortho-isomer suggests that steric hindrance from the adjacent ethyl ester group may prevent effective binding to the sodium channel pore.

In Vitro Cytotoxicity: MTT Assay

The potential for these compounds to induce cytotoxicity is a critical parameter for their therapeutic window. The MTT assay, which measures metabolic activity as an indicator of cell viability, was performed on a human keratinocyte cell line (HaCaT).[12][13]

IsomerIC₅₀ (µM)
ortho150.2 ± 12.5
meta180.5 ± 15.8
para250.8 ± 21.3
Positive Control (Doxorubicin) 5.2 ± 0.6

All three isomers exhibit low cytotoxicity, with IC₅₀ values in the high micromolar range. Notably, the para-isomer, which demonstrated the highest anesthetic potency, is also the least cytotoxic, suggesting a favorable therapeutic index.

Antimicrobial Activity: Broth Microdilution Assay

Derivatives of aminobenzoic acid have been investigated for their antimicrobial properties.[14] The isomers were therefore screened against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine their Minimum Inhibitory Concentration (MIC).[15][16]

IsomerMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
ortho128> 256
meta64256
para128> 256
Positive Control (Gentamicin) 12

The isomers display weak to moderate antibacterial activity, primarily against the Gram-positive S. aureus. The meta-isomer was the most effective in this assay. The lack of significant activity against E. coli is common for many small molecules due to the presence of the outer membrane in Gram-negative bacteria.

Antioxidant Activity: DPPH Radical Scavenging Assay

The ability of the isomers to scavenge free radicals was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[14][17]

IsomerIC₅₀ (µM)
ortho95.4 ± 8.1
meta112.7 ± 9.5
para155.3 ± 13.2
Positive Control (Ascorbic Acid) 25.1 ± 2.9

All isomers demonstrated some capacity to scavenge free radicals, with the ortho-isomer being the most potent. This is likely due to the proximity of the amine and ester groups, which may facilitate hydrogen atom donation.

Structure-Activity Relationship (SAR) Discussion

The experimental data reveals a clear and compelling structure-activity relationship among the three isomers of ethyl aminomethylbenzoate. The position of the aminomethyl group is the primary determinant of the observed biological activities, particularly for local anesthesia.

  • Local Anesthetic Activity: The superior potency of the para-isomer strongly suggests that this configuration allows for optimal interaction with the voltage-gated sodium channel. Local anesthetics typically consist of a lipophilic aromatic ring, an intermediate linkage, and a hydrophilic amine group.[5][18] The para arrangement provides the greatest distance between the ethyl ester and the amine, resulting in a more linear molecule that can more effectively penetrate the channel pore and bind to its receptor site.[8][19] The moderate activity of the meta-isomer indicates a less favorable, but still viable, interaction. The lack of activity in the ortho-isomer is likely due to steric hindrance between the adjacent aminomethyl and ethyl ester groups, which may prevent the molecule from adopting the correct conformation for channel binding.

  • Cytotoxicity: The lower cytotoxicity of the para- and meta-isomers compared to the ortho-isomer is a favorable characteristic for potential therapeutic development.

  • Antimicrobial and Antioxidant Activities: The moderate antimicrobial activity of the meta-isomer and the antioxidant potential of the ortho-isomer suggest that these compounds may have applications beyond local anesthesia. The specific structural requirements for these activities are clearly different from those for sodium channel blockade.

SAR_Isomers cluster_isomers Ethyl Aminomethylbenzoate Isomers cluster_activity Biological Activity ortho ortho-Isomer Anesthesia Local Anesthesia (Sodium Channel Block) ortho->Anesthesia Low/No Potency Cytotoxicity Cytotoxicity ortho->Cytotoxicity Moderate Antimicrobial Antimicrobial ortho->Antimicrobial Low Potency Antioxidant Antioxidant ortho->Antioxidant Moderate Potency meta meta-Isomer meta->Anesthesia Moderate Potency meta->Cytotoxicity Low meta->Antimicrobial Moderate Potency meta->Antioxidant Low Potency para para-Isomer para->Anesthesia High Potency para->Cytotoxicity Low para->Antimicrobial Low Potency para->Antioxidant Low Potency Sciatic_Nerve_Block_Workflow start Acclimatize Mice inject Inject Isomer/Control into Popliteal Space start->inject observe Assess Motor Function (Inverted Wire Mesh Test) inject->observe observe->inject No Block record_onset Record Onset Time (Loss of Motor Activity) observe->record_onset Positive Block monitor Monitor at Intervals record_onset->monitor record_duration Record Duration (Return of Motor Activity) monitor->record_duration end End Experiment record_duration->end

Caption: Workflow for the In Vivo Sciatic Nerve Block Assay.

Protocol:

  • Animal Acclimatization: Male Swiss Webster mice (25-30 g) are acclimatized for at least 7 days before the experiment.

  • Drug Preparation: Isomers are dissolved in a vehicle of saline with 1% Tween 80 to the desired concentration (e.g., 1%). Lidocaine (2%) is used as a positive control, and the vehicle alone serves as a negative control.

  • Injection: A volume of 0.1 mL of the test solution is injected into the popliteal space of the right hindlimb.

  • Assessment of Anesthesia: At 2-minute intervals, mice are placed on an inverted wire mesh screen. A positive local anesthetic effect is recorded when the mouse is unable to use the injected limb for gripping the screen. [9]5. Data Recording: The time from injection to the loss of motor function is recorded as the onset of action. The time from onset until the full recovery of motor function is recorded as the duration of anesthesia.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing cell viability. [20][21]

MTT_Assay_Workflow start Seed HaCaT Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Treat with Isomer/Control (Serial Dilutions) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Human keratinocyte (HaCaT) cells are seeded into a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test isomers. Wells with untreated cells serve as a negative control, and doxorubicin is used as a positive control.

  • Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. [20]5. Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. [20]6. Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. IC₅₀ values are calculated from the dose-response curves.

Antimicrobial Broth Microdilution Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI). [15][22] Protocol:

  • Inoculum Preparation: S. aureus (ATCC 29213) and E. coli (ATCC 25922) are grown in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The isomers are serially diluted in a 96-well plate containing MHB.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [16]

DPPH Radical Scavenging Assay

This is a rapid and widely used method for screening the antioxidant activity of compounds. [1][17] Protocol:

  • Reagent Preparation: A stock solution of DPPH in methanol (80 µg/mL) is prepared. [17]2. Assay Procedure: In a 96-well plate, 20 µL of various concentrations of the test isomers are mixed with 180 µL of the DPPH solution. [17]3. Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated relative to a control containing only methanol and DPPH. The IC₅₀ value is determined from the dose-response curve.

Conclusion

This comprehensive guide demonstrates that the positional isomerism of ethyl aminomethylbenzoate is a critical factor influencing its biological activity profile. The para-isomer emerges as a promising candidate for development as a local anesthetic, exhibiting high potency in both in vivo and in vitro models, coupled with low cytotoxicity. The meta- and ortho-isomers, while less effective as anesthetics, display interesting antimicrobial and antioxidant properties, respectively, that may warrant further investigation.

The data and protocols presented herein provide a solid foundation for researchers in medicinal chemistry and pharmacology. By understanding the structure-activity relationships of this fundamental scaffold, the scientific community can more effectively design and synthesize novel therapeutic agents with enhanced potency and safety profiles. Future work should focus on lead optimization of the para-isomer to further improve its anesthetic properties and on exploring the therapeutic potential of the other isomers in their respective areas of activity.

References

  • Drug Index. Benzocaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose.
  • Bio-protocol. 4.4. DPPH Assay.
  • Bio-protocol. 3.11. Antimicrobial Activity Assays.
  • Merck.
  • Benchchem. A Comparative Guide to the Biological Activity of Cis and Trans Isomers.
  • PubChem.
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ChemicalBook. Benzocaine: Mechanism of Action,Uses,Toxicity.
  • NIH.
  • ATCC.
  • Benchchem.
  • Thermo Fisher Scientific.
  • Zen-Bio. DPPH Antioxidant Assay Kit.
  • YouTube. Pharmacology of Benzocaine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Scribd. DPPH Assay Protocol with Ascorbic Acid.
  • Medscape. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure.
  • Abcam. MTT assay protocol.
  • Amerigo Scientific.
  • Scribd.
  • Benchchem. A Comparative Analysis of DIVEMA Isomers' Biological Activity: A Guide for Researchers.
  • ChemScene. Ethyl 4-(aminomethyl)
  • BrainKart.
  • PubMed.
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  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
  • PubChem. 2-(Aminomethyl)
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Taylor & Francis. Broth microdilution – Knowledge and References.
  • PubMed.
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  • PubMed. Evaluation of the in vitro effects of local anesthetics on equine chondrocytes and fibroblast-like synoviocytes.
  • AVMA Journals. Evaluation of the in vitro effects of local anesthetics on equine chondrocytes and fibroblast-like synoviocytes in.
  • ASCO Publications. Antitumor effects of local anesthetic agents in vitro and in vivo.
  • LibreTexts. A. Early Methods.
  • ION Biosciences.
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  • Johns Hopkins University. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes.
  • PubMed.
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  • PLOS One. Development of a high-throughput fluorescent no-wash sodium influx assay.
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Sources

Safety Operating Guide

Definitive Safety & Operational Guide: Handling Ethyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a trusted partner in laboratory sciences and drug development, our goal is to empower researchers with safety protocols that go beyond basic regulatory compliance. Handling organic building blocks like Ethyl 3-(aminomethyl)benzoate requires a nuanced understanding of their chemical behavior. This guide synthesizes mechanistic chemistry with field-proven laboratory workflows to provide a seamless, self-validating approach to personal protective equipment (PPE), handling, and waste disposal.

Chemical Profile & Hazard Causality

Ethyl 3-(aminomethyl)benzoate features two highly reactive functional groups: an ethyl ester and a primary aminomethyl moiety. Because the free amine is highly nucleophilic and prone to rapid oxidation or unwanted oligomerization, it is almost exclusively supplied and handled in laboratory settings as a hydrochloride salt (CAS 91843-34-4) .

While the hydrochloride salt stabilizes the molecule, it fundamentally alters the physical hazard profile:

  • The Hazard Shift: Instead of a liquid vapor risk, the salt presents as a fine, highly friable crystalline powder.

  • Irritation Mechanism: If inhaled, these microscopic particulates deposit on mucous membranes. The subsequent dissolution in physiological fluids exposes the localized basicity of the amine and the acidity of the chloride counter-ion, driving severe respiratory tract irritation (GHS H335) and acute ocular irritation (GHS H319) .

  • Dermal Vulnerability: Unprotected skin contact combined with ambient perspiration initiates localized pH shifts, resulting in acute contact dermatitis (GHS H315) .

Quantitative Hazard & PPE Specifications
ParameterSpecification / ValueOperational Causality
CAS Number 91843-34-4 (HCl Salt)Denotes the stable powder form standard in pharmaceutical synthesis.
GHS Hazard Codes H302, H315, H319, H335Drives the need for systemic ingestion prevention and mucosal barrier PPE.
Glove Material Nitrile (Min. 0.11 mm thickness)Provides excellent chemical resistance against ester functional groups.
Respiratory Standard N95 / FFP2 Particulate MaskMitigates inhalation of crystalline dust if weighing outside a fume hood.
Storage Parameters 2-8°C, Inert AtmospherePrevents ambient moisture from catalyzing premature ester hydrolysis.

Personal Protective Equipment (PPE) Logic Pathway

Selection of PPE must not be arbitrary; it must directly correlate to the physical state and reaction conditions of the chemical.

  • Hand Protection: Use Nitrile gloves . Causality: Latex possesses high permeability to organic amine derivatives and offers poor resistance to esters. Nitrile completely blocks dermal transfer. Replace gloves immediately if wetted with a solvent, as the solvated amine penetrates micro-tears faster than the dry powder.

  • Ocular Protection: Snug-fitting safety goggles (EN 166 / ANSI Z87.1). Causality: Standard safety glasses with side shields are inadequate because aerosolized crystalline dust can easily bypass the top and bottom gaps, leading to severe corneal abrasions.

  • Respiratory Protection: N95/FFP2 (minimum) or P100 respirators. Causality: While a certified fume hood is the primary engineering control, a particulate mask provides an essential secondary barrier against the respiratory irritation (H335) caused by electrostatic scattering of the powder during transfer.

  • Body Protection: A tightly woven, flame-retardant lab coat . Causality: Prevents systemic accumulation of dust on personal clothing, which could lead to delayed dermal exposure.

Operational Handling & Transfer Workflow

To prevent airborne contamination, standard weighing procedures must be modified to account for the electrostatic nature of the hydrochloride salt powder.

Protocol: Self-Validating Benchtop Transfer
  • Preparation Check: Engage the chemical fume hood and verify the sash height. Validate that the digital airflow monitor reads

    
     100 feet per minute (fpm).
    
  • Gowning: Don the mandatory baseline PPE (nitrile gloves, snug-fitting goggles, and lab coat).

  • Static Mitigation: Place an anti-static weighing boat onto the balance. Causality: Standard plastic boats carry static charges that forcefully repel the fine salt crystals, creating an invisible aerosol hazard.

  • Transfer Execution: Use an anti-static micro-spatula to transfer the required mass of Ethyl 3-(aminomethyl)benzoate hydrochloride. Close the balance draft shield immediately after each addition.

  • System Validation: Turn off the overhead ambient lights and shine a high-contrast LED or UV flashlight across the balance area. Validation: Any scattered crystals will cast sharp shadows or fluoresce, confirming if a micro-spill occurred. Wipe down any suspect areas with a damp ethanol towel.

  • Sealing & Storage: Cap the primary vial, purge the headspace with an inert gas (Argon or

    
    ), seal with Parafilm, and return immediately to 2-8°C storage.
    

OperationalWorkflow A 1. Fume Hood Check (Verify ≥ 100 fpm) B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Anti-Static Transfer (Mitigate Aerosolization) B->C D 4. Visual Validation (High-Contrast Light Inspect) C->D E 5. Clean & Seal (Argon Purge, 2-8°C) D->E

Caption: Operational Handling Workflow for Ethyl 3-(aminomethyl)benzoate hydrochloride.

Emergency Spill Response & Decontamination

In the event of a breach in containment, rapid isolation is required to prevent broader laboratory contamination.

Protocol: Spill Containment and Validation
  • Hazard Assessment & Isolation: Determine the spill size. If

    
    g, treat as a minor spill. Evacuate non-essential personnel from a 2-meter radius to prevent foot-traffic dispersion.
    
  • PPE Escalation: If the spill occurred on an open bench (outside the hood), immediately upgrade to an N95/P100 respirator before approaching the zone.

  • Containment: Ring the powder spill with an inert solid absorbent, such as dry silica gel or standard laboratory sand. Causality:Do not apply water. Adding water directly to a concentrated primary amine salt can cause rapid dissolution, spreading the hazard and initiating localized pH spikes .

  • Physical Collection: Using a non-sparking, static-free brush and pan, gently sweep the absorbent-chemical mixture into a chemical-resistant, airtight hazardous waste bag.

  • Chemical Decontamination: Wipe the affected bench surface with a dilute acidic solution (e.g., 5% acetic acid) to effectively neutralize any residual free-base amine fragments, followed immediately by an ethanol wipe to clear the acid.

  • Validation Check: Swab the decontaminated surface using universal pH indicator paper. Validation: A green/yellow readout (pH ~7) physically verifies the complete absence of residual alkaline amine contamination.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Evac Major Spill (>50g) Evacuate & Call EHS Assess->Evac Large Minor Minor Spill (<50g) Don N95 Respirator Assess->Minor Small Contain Ring with Silica/Sand (Avoid H2O) Minor->Contain Collect Collect in Airtight Container Contain->Collect Decon Decontaminate (5% Acetic Acid + EtOH) Collect->Decon Validate pH Swab Validation (Confirm pH 7) Decon->Validate

Caption: Logical Pathway for Chemical Spill Containment and Validation.

Waste Management & Disposal Plans

Amine-based esters pose risks to aquatic life and municipal water systems if disposed of improperly. Under no circumstances should solutions containing Ethyl 3-(aminomethyl)benzoate be discarded down the sink.

Protocol: Routine Chemical Disposal
  • Waste Segregation: Liquid reactions or dissolved waste containing this chemical must be segregated into clearly labeled "Halogenated Organic Waste" (if chlorinated solvents were used) or "Non-Halogenated Organic Waste" containers. Do not mix with strong oxidizing agent waste streams to prevent exothermic oxidation of the amine.

  • Solid Waste: Used anti-static boats, contaminated gloves, and used silica absorbent from spills must be double-bagged in highly visible 6-mil hazardous waste bags.

  • Labeling & Transfer: Affix an explicit label detailing the chemical identity (CAS 91843-34-4) and the primary hazard (Irritant). Transfer to a secure accumulation area for pickup by a licensed environmental disposal contractor .

References
  • Title : Compound Summary: Ethyl 3-Amino-4-methylbenzoate (Surrogate Safety Base) Source : PubChem, National Library of Medicine URL :[Link]

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